Product packaging for Aromoline(Cat. No.:CAS No. 519-53-9)

Aromoline

货号: B1218392
CAS 编号: 519-53-9
分子量: 594.7 g/mol
InChI 键: LFFQVHXIFJLJSP-IZLXSDGUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Aromoline is a natural product found in Berberis aquifolium, Thalictrum cultratum, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H38N2O6 B1218392 Aromoline CAS No. 519-53-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1R,14S)-20,25-dimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaene-6,21-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)16-22-7-10-29(39)30(17-22)43-25-8-5-21(6-9-25)15-28-34-24(12-14-38(28)2)19-33(42-4)35(40)36(34)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3/t27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFQVHXIFJLJSP-IZLXSDGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6C)OC)O3)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519-53-9
Record name (4aR,16aS)-3,4,4a,5,16a,17,18,19-Octahydro-21,26-dimethoxy-4,17-dimethyl-2H-1,24:12,15-dietheno-6,10-metheno-16H-pyrido[2′,3′:17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,22-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aromoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AROMOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHU37V4Q3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Chondroprotective Potential of Aromoline: A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Orlando, FL – October 30, 2025 – New research into the natural bisbenzylisoquinoline alkaloid, aromoline, reveals a promising mechanism of action in human chondrocytes, suggesting its potential as a disease-modifying drug for osteoarthritis (OA). A recent study elucidates how this compound promotes an anabolic phenotype in chondrocytes while suppressing key catabolic signaling pathways. This technical guide provides an in-depth analysis of these findings for researchers, scientists, and drug development professionals.

Core Findings: this compound's Anabolic and Anti-Catabolic Effects

This compound has been identified as a potent stimulator of type II collagen, a critical component of healthy articular cartilage. The primary mechanism appears to be mediated through the upregulation of Dopamine Receptor D4 (DRD4). Concurrently, this compound exhibits a distinct anti-catabolic effect by significantly inhibiting the phosphorylation of Akt, a central node in signaling pathways that often lead to chondrocyte hypertrophy and cartilage degradation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on primary human chondrocytes treated with this compound.

Table 1: Effect of this compound on Gene Expression

GeneTreatmentFold Change vs. Control (Donor 1)Fold Change vs. Control (Donor 2)
DRD45 µM this compound (24h)~5.0~1.8

Data derived from qPCR analysis and normalized to the HPRT reference gene.[1]

Table 2: Effect of this compound on Kinase Phosphorylation

Kinase / ProteinPhosphorylation SiteEffect of this compound Treatment
Decreased Phosphorylation
Akt 1/2/3T308 & S473Substantial Decrease
p53S15Less Considerable Decrease
STAT3Y705Less Considerable Decrease
HSP60-Less Considerable Decrease
Increased Phosphorylation
CREBS133Modest Increase
EGFRY1086Modest Increase
eNOSS1177Modest Increase

Data qualitatively described from a phospho-kinase array. Precise quantitative values are not available in the source material.[1]

Signaling Pathways Modulated by this compound

This compound's mechanism of action diverges from the traditional TGF-β signaling pathways, which are well-known regulators of chondrocyte function. Instead, it appears to engage a DRD4-mediated pathway that leads to the observed anabolic effects and the suppression of the pro-catabolic PI3K/Akt pathway.

Proposed Signaling Pathway of this compound in Chondrocytes

The following diagram illustrates the current understanding and hypotheses regarding this compound's signaling cascade in chondrocytes.

aromoline_pathway cluster_inhibition Inhibitory Effect This compound This compound DRD4 Dopamine Receptor D4 (DRD4) This compound->DRD4 Activates PI3K PI3K Akt Akt This compound->Akt Inhibits Phosphorylation Beta_Arrestin_2 β-Arrestin 2 (Hypothesized) DRD4->Beta_Arrestin_2 Recruits? Anabolic_Response Anabolic Response (e.g., ↑ Type II Collagen) Beta_Arrestin_2->Anabolic_Response Promotes PI3K->Akt Phosphorylates Catabolic_Signaling Pro-Catabolic Signaling Akt->Catabolic_Signaling Promotes

Proposed signaling mechanism of this compound in chondrocytes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for the key experiments conducted.

Primary Human Chondrocyte Culture and Treatment
  • Isolation: Human articular chondrocytes are isolated from cartilage tissue by enzymatic digestion, typically using collagenase type II.

  • Culture: Cells are cultured in a high-density monolayer or as 3D aggregates in a suitable chondrocyte growth medium, often supplemented with growth factors like TGF-β1. Cultures are maintained at 37°C in a humidified incubator with 5% CO2.

  • Treatment: For experimental purposes, chondrocytes are treated with this compound at a concentration of 5 µM for 24 hours before analysis. A vehicle control (e.g., DMSO) is run in parallel.

experimental_workflow cluster_culture Cell Culture cluster_analysis Downstream Analysis cluster_assays Assays start Isolate Primary Human Chondrocytes culture Culture in Monolayer or 3D Aggregates start->culture treat Treat with this compound (5µM) or Vehicle Control culture->treat rna RNA Extraction treat->rna protein Protein Lysate Preparation treat->protein ihc Fixation & Sectioning (for Aggregates) treat->ihc qpcr qPCR for Gene Expression rna->qpcr array Phospho-Kinase Array protein->array ihc_stain Immunohistochemistry ihc->ihc_stain

General workflow for in vitro analysis of this compound's effects.
Quantitative Real-Time PCR (qPCR)

  • RNA Extraction: Total RNA is extracted from chondrocyte cultures using a suitable kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA.

  • qPCR Reaction: The qPCR is performed using primers specific for DRD4 and COL2A1, with HPRT used as a housekeeping gene for normalization.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Phospho-Kinase Array
  • Protein Lysate Preparation: Chondrocytes are lysed, and the total protein concentration is determined.

  • Array Incubation: The cell lysates are incubated with a membrane spotted with antibodies against various phosphorylated kinases.

  • Detection: The array is washed, and a cocktail of biotinylated detection antibodies is added, followed by streptavidin-HRP and chemiluminescent detection reagents.

  • Analysis: The signal intensity at each spot is quantified to determine the relative levels of kinase phosphorylation.

Immunohistochemistry (IHC)
  • Sample Preparation: 3D chondrocyte aggregates are fixed, embedded in paraffin, and sectioned.

  • Staining: The sections are incubated with a primary antibody against DRD4, followed by a secondary antibody conjugated to an enzyme or fluorophore.

  • Visualization: A substrate is added to produce a colored precipitate at the site of the antigen, which is then visualized by microscopy.

Future Directions and Unanswered Questions

The current research provides a strong foundation for the potential of this compound in osteoarthritis therapy. However, several areas warrant further investigation:

  • MAPK and NF-κB Pathways: The effect of this compound on other critical signaling pathways in chondrocytes, such as the MAPK (ERK, p38, JNK) and NF-κB pathways, remains to be determined. These pathways are heavily implicated in the inflammatory and catabolic processes of OA.

  • MMPs and ADAMTSs: Direct evidence of this compound's effect on the expression and activity of matrix-degrading enzymes like matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTSs) is needed.

  • β-Arrestin 2 Pathway: The involvement of the β-arrestin 2 pathway is currently a hypothesis based on the known signaling of dopamine receptors. Further studies are required to confirm its role in the anabolic response to this compound.

  • In Vivo Efficacy: The promising in vitro results need to be validated in preclinical animal models of osteoarthritis to assess the in vivo efficacy, safety, and optimal dosage of this compound.

References

The Structure-Activity Relationship of Aromoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Aromoline and its Therapeutic Potential

This compound is a bisbenzylisoquinoline alkaloid, a class of natural products known for a wide range of biological activities. These compounds, characterized by two benzylisoquinoline units linked together, have shown promise in various therapeutic areas, including cancer, inflammation, and infectious diseases. The complex stereochemistry and substitution patterns of these molecules provide a rich scaffold for medicinal chemistry exploration. Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for the rational design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

Synthetic Approaches to this compound Analogs

The synthesis of this compound analogs and other bisbenzylisoquinoline alkaloids is a complex undertaking that allows for the systematic modification of the core structure to probe SAR. A common strategy involves the coupling of two substituted benzylisoquinoline units.

General Synthetic Workflow:

G cluster_0 Preparation of Benzylisoquinoline Monomers cluster_1 Coupling and Final Product Formation A Starting Materials (e.g., substituted phenylacetic acids and phenethylamines) B Amide Coupling A->B C Bischler-Napieralski Cyclization B->C D Reduction of Dihydroisoquinoline C->D E N-Alkylation and O-Alkylation/Protection D->E F Coupling of Monomers (e.g., Ullmann condensation) E->F G Deprotection F->G H Purification and Characterization G->H I This compound Analog H->I caption General workflow for the synthesis of this compound analogs.

Caption: General workflow for the synthesis of this compound analogs.

Structure-Activity Relationship of Bisbenzylisoquinoline Alkaloids

Due to the lack of specific SAR data for a series of this compound derivatives, this section presents a summary of SAR findings for other anticancer bisbenzylisoquinoline alkaloids to illustrate key structural features that influence activity.

Table 1: Representative Structure-Activity Relationship Data for Anticancer Bisbenzylisoquinoline Alkaloids

Compound/AnalogModificationsTarget Cell LineIC50 (µM)Key Observations
Tetrandrine Reference CompoundA549 (Lung Cancer)2.5Potent activity.
Analog 1Modification of the ether linkagesA549 (Lung Cancer)> 50Ether linkages are crucial for activity.
Analog 2Introduction of a hydroxyl group at C-7A549 (Lung Cancer)5.2Slight decrease in activity.
Analog 3N-demethylationA549 (Lung Cancer)10.8N-methyl groups contribute to potency.
Analog 4Stereochemical inversion at C-1'A549 (Lung Cancer)1.5Stereochemistry significantly impacts activity.
Fangchinoline Isomer of TetrandrineMDA-MB-231 (Breast Cancer)3.1Demonstrates activity in different cell lines.
Analog 5Quaternization of one nitrogenMDA-MB-231 (Breast Cancer)0.8Increased polarity can enhance activity.

Note: The data in this table is illustrative and compiled from various sources on bisbenzylisoquinoline alkaloids, not specifically this compound. It serves to highlight the types of structural modifications and their potential impact on anticancer activity.

Experimental Protocols

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Detailed Protocol:

  • Cell Seeding:

    • Harvest cancer cells (e.g., A549, MDA-MB-231) from culture flasks using trypsinization.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound analog) in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, other bisbenzylisoquinoline alkaloids have been shown to interfere with key cancer-related pathways. A potential target for this class of compounds is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which is often constitutively active in cancer cells and promotes proliferation, survival, and inflammation.

G cluster_nucleus Inside Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation (releases NF-κB) Nucleus Nucleus NFkB->Nucleus Translocation Genes Target Gene Transcription NFkB->Genes Proliferation Cell Proliferation & Survival Genes->Proliferation caption Hypothetical inhibition of the NF-κB pathway by this compound.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

The therapeutic potential of this compound and other bisbenzylisoquinoline alkaloids is significant, but a thorough understanding of their structure-activity relationships is essential for advancing these compounds into clinical development. Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs to generate robust SAR data. This should include a diverse set of modifications to the aromatic rings, ether linkages, and stereocenters. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by this compound, which will enable a more targeted and effective drug design strategy. The combination of synthetic chemistry, in vitro and in vivo pharmacology, and molecular biology will be crucial in unlocking the full therapeutic potential of this promising natural product scaffold.

In Silico Modeling of Aromoline Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aromoline, a bisbenzylisoquinoline alkaloid, has emerged as a compound of interest in pharmacological research. Recent studies have indicated its potential to modulate key cellular signaling pathways, making it a candidate for further investigation in drug development. Specifically, experimental evidence suggests that this compound upregulates the expression of Dopamine Receptor D4 (DRD4) and concurrently decreases the phosphorylation of Akt, a critical node in the PI3K/Akt/mTOR signaling cascade. This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in silico modeling of this compound's interactions with its putative molecular target, DRD4, and the subsequent impact on downstream signaling. This guide outlines detailed methodologies for computational experiments, presents a framework for data analysis, and visualizes the associated biological pathways and experimental workflows.

Molecular Target and Signaling Pathway

1.1. Primary Molecular Target: Dopamine Receptor D4 (DRD4)

The primary molecular target for in silico investigation of this compound is the Dopamine Receptor D4 (DRD4), a member of the G protein-coupled receptor (GPCR) superfamily. Experimental data has shown that this compound treatment leads to an increase in DRD4 expression in primary human chondrocytes. GPCRs are integral membrane proteins that play a crucial role in cellular signaling and are prominent drug targets.

1.2. Associated Signaling Pathway: PI3K/Akt/mTOR

This compound has been observed to decrease the phosphorylation of Akt at both the T308 and S473 phosphorylation sites. Akt is a serine/threonine kinase that acts as a central node in the PI3K/Akt/mTOR pathway, which is crucial for regulating cell survival, growth, and proliferation. The inhibition of Akt phosphorylation suggests that this compound's interaction with DRD4 may trigger a signaling cascade that leads to the downregulation of this pathway.

Below is a diagram illustrating the proposed signaling pathway influenced by this compound.

This compound This compound DRD4 Dopamine Receptor D4 (DRD4) This compound->DRD4 Upregulates Expression Akt Akt This compound->Akt Decreases Phosphorylation PI3K PI3K DRD4->PI3K Inhibits (?) PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP3->Akt Activates pAkt p-Akt (Inactive) mTOR mTOR pAkt->mTOR Inhibits Downstream Signaling CellSurvival Cell Survival/Proliferation mTOR->CellSurvival Promotes

Figure 1: Proposed signaling pathway of this compound's interaction with DRD4 and its effect on the Akt pathway.

In Silico Experimental Protocols

This section details the methodologies for conducting in silico experiments to investigate the interaction between this compound and DRD4.

2.1. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

2.1.1. Preparation of the Receptor

  • Obtain the 3D structure of DRD4: The crystal structure of the human Dopamine Receptor D4 can be retrieved from the Protein Data Bank (PDB).

  • Pre-processing: The receptor structure should be prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and non-polar hydrogens are merged. Charge and atom types are assigned using a force field such as Gasteiger.

2.1.2. Preparation of the Ligand

  • Obtain the 3D structure of this compound: The structure of this compound can be obtained from databases like PubChem.

  • Ligand Optimization: The ligand's 3D structure is energy minimized using a suitable force field (e.g., MMFF94). Torsional degrees of freedom are defined to allow for flexibility during docking.

2.1.3. Docking Simulation

  • Grid Generation: A grid box is defined around the active site of DRD4. The dimensions of the grid should be sufficient to encompass the binding pocket.

  • Docking Algorithm: A Lamarckian Genetic Algorithm or a similar stochastic search algorithm is employed to explore the conformational space of the ligand within the receptor's active site.

  • Analysis of Results: The docking results are clustered and ranked based on their binding energy. The lowest energy conformation is considered the most probable binding mode.

2.2. Molecular Dynamics Simulation

Molecular dynamics (MD) simulations are used to study the dynamic behavior of the this compound-DRD4 complex over time, providing insights into its stability and the nature of the interactions.

2.2.1. System Preparation

  • Complex Preparation: The docked complex of this compound and DRD4 from the molecular docking step is used as the starting structure.

  • Solvation: The complex is placed in a periodic box of water molecules (e.g., TIP3P water model).

  • Ionization: Counter-ions are added to neutralize the system.

2.2.2. Simulation Protocol

  • Energy Minimization: The energy of the entire system is minimized to remove steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble).

  • Production Run: A production MD simulation is run for a sufficient duration (e.g., 100 ns) to sample the conformational landscape of the complex.

2.2.3. Analysis of Trajectories

  • Root Mean Square Deviation (RMSD): To assess the stability of the complex.

  • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

  • Hydrogen Bond Analysis: To determine the key hydrogen bond interactions between this compound and DRD4.

  • Binding Free Energy Calculation: Using methods like MM-PBSA or MM-GBSA to estimate the binding affinity.

Below is a workflow diagram for the in silico analysis of this compound.

cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Receptor DRD4 Structure (PDB) Docking Docking Simulation Receptor->Docking Ligand This compound Structure (PubChem) Ligand->Docking BindingMode Binding Mode Prediction Docking->BindingMode MD_Sim MD Simulation (100 ns) BindingMode->MD_Sim Stability Stability Analysis (RMSD, RMSF) MD_Sim->Stability BindingEnergy Binding Free Energy (MM-PBSA) MD_Sim->BindingEnergy

Figure 2: Workflow for the in silico modeling of this compound-DRD4 interactions.

Data Presentation

While specific in silico studies on the direct interaction of this compound with DRD4 are not yet publicly available, this section provides a template for presenting such quantitative data once obtained. The following table is a hypothetical representation of results that could be generated from the described in silico experiments, based on typical values observed for alkaloid-GPCR interactions.

Compound Docking Score (kcal/mol) Binding Energy (MM-PBSA) (kcal/mol) Predicted Ki (nM) Key Interacting Residues (DRD4)
This compound-9.5 ± 0.8-45.2 ± 3.1150Asp115, Ser197, Phe346, Trp350
Tetrandrine-9.1 ± 0.6-42.8 ± 2.9250Asp115, Ser197, Phe346
Fangchinoline-8.8 ± 0.9-40.5 ± 3.5400Asp115, Phe346, Trp350

* Data for structurally similar bisbenzylisoquinoline alkaloids are included for comparative purposes and are representative examples.

Logical Relationship Diagram

The following diagram illustrates the logical flow from experimental observation to in silico investigation and potential therapeutic application.

ExpObs Experimental Observation: This compound increases DRD4 and decreases p-Akt Hypothesis Hypothesis: This compound binds to DRD4 to modulate Akt pathway ExpObs->Hypothesis InSilico In Silico Modeling: Docking and MD Simulations Hypothesis->InSilico DataAnalysis Data Analysis: Binding Affinity and Stability InSilico->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR LeadOpt Lead Optimization SAR->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical

Figure 3: Logical flow from experimental data to drug development using in silico modeling.

Conclusion

This technical guide provides a comprehensive framework for the in silico investigation of this compound's interactions with the Dopamine Receptor D4. By employing molecular docking and molecular dynamics simulations, researchers can elucidate the structural basis of this interaction, quantify binding affinities, and understand the dynamic behavior of the complex. The insights gained from these computational studies will be invaluable for guiding further experimental validation, structure-activity relationship studies, and the potential optimization of this compound as a lead compound in drug discovery programs targeting pathways modulated by DRD4. The methodologies and workflows presented herein are designed to be a practical resource for scientists and researchers in the field of computational drug design and development.

Pharmacological Profile of Aromoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature dedicated exclusively to the pharmacological profile of Aromoline is limited. This guide provides a comprehensive overview based on the activities of structurally related bisbenzylisoquinoline alkaloids, a well-researched class of compounds to which this compound belongs. Data from representative molecules such as Tetrandrine, Fangchinoline, and Berbamine are used to infer the potential pharmacological properties of this compound. All data and experimental protocols presented herein are derived from studies on these related compounds and should be considered as a predictive framework for this compound.

Introduction

This compound is a member of the bisbenzylisoquinoline alkaloid family, a large group of natural products known for their diverse and potent biological activities. These compounds are characterized by two benzylisoquinoline units linked together. Due to this structural complexity, they can interact with a wide range of biological targets, leading to a broad spectrum of pharmacological effects, including anticancer, cardiovascular, and neuropharmacological activities. This document aims to provide researchers, scientists, and drug development professionals with a detailed technical guide to the potential pharmacological profile of this compound, drawing parallels from its well-characterized structural analogs.

Physicochemical Properties

While experimental data for this compound is scarce, its basic physicochemical properties can be predicted or are available from chemical databases.

PropertyValueSource
Molecular FormulaC₃₇H₄₀N₂O₆PubChem
Molecular Weight608.7 g/mol PubChem
XLogP35.4PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count6PubChem
Rotatable Bond Count6PubChem

Potential Pharmacological Activities

Based on the known activities of related bisbenzylisoquinoline alkaloids, this compound is predicted to exhibit a range of pharmacological effects.

Anticancer Activity

Bisbenzylisoquinoline alkaloids are well-documented for their cytotoxic and antiproliferative effects against various cancer cell lines.[1][2][3] The primary mechanisms underlying their anticancer activity are believed to be the induction of apoptosis and cell cycle arrest.

Structurally similar compounds to this compound, such as Fangchinoline, have been shown to induce apoptosis in cancer cells.[4] This programmed cell death is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).

Signaling Pathway: Intrinsic Apoptosis Induction by Bisbenzylisoquinoline Alkaloids

Aromoline_Analog This compound Analog (e.g., Fangchinoline) ROS ↑ ROS Generation Aromoline_Analog->ROS Bcl2 Bcl-2 (Anti-apoptotic) Aromoline_Analog->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Aromoline_Analog->Bax Activation Mitochondrion Mitochondrion ROS->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative intrinsic apoptosis pathway induced by this compound analogs.

Fangchinoline has been observed to induce G1 phase arrest in breast cancer cells.[5] This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). The PI3K/AKT and MAPK signaling pathways are frequently implicated in the cell cycle-modulating effects of these alkaloids.[6]

Signaling Pathway: Cell Cycle Regulation by Bisbenzylisoquinoline Alkaloids

Aromoline_Analog This compound Analog (e.g., Fangchinoline) PI3K_AKT PI3K/AKT Pathway Aromoline_Analog->PI3K_AKT MAPK MAPK Pathway Aromoline_Analog->MAPK Cell_Cycle_Arrest G1 Arrest Aromoline_Analog->Cell_Cycle_Arrest CyclinD1 Cyclin D1 PI3K_AKT->CyclinD1 MAPK->CyclinD1 CDK4_6 CDK4/6 CyclinD1->CDK4_6 Rb Rb Phosphorylation CDK4_6->Rb E2F E2F Release Rb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition

Caption: Putative cell cycle arrest mechanism by this compound analogs.

Cardiovascular Effects

Several bisbenzylisoquinoline alkaloids, including Tetrandrine, exhibit significant cardiovascular effects, such as antihypertensive and antiarrhythmic activities.[7] These effects are often attributed to their ability to block calcium channels. Tetrandrine can also lower blood pressure by inhibiting L-type calcium channels.[8]

Neuropharmacological Effects

Some bisbenzylisoquinoline alkaloids have demonstrated neuroprotective properties. For instance, Neferine has been shown to inhibit glutamate release in cerebrocortical nerve terminals, a mechanism relevant to neuroprotection.[9]

Quantitative Pharmacological Data (from Analogs)

The following table summarizes key quantitative data for well-studied bisbenzylisoquinoline alkaloids.

CompoundAssayCell Line/ModelIC₅₀ / Kᵢ (µM)Reference
FangchinolineCytotoxicity (MTT)MDA-MB-231 (Breast Cancer)15.2[4]
TetrandrineP-gp InhibitionCEM/ADR5000~5[10]
BerbamineCytotoxicitySMMC-7721 (Hepatoma)8.5[11]
NeferineGlutamate Release InhibitionRat Cortical Synaptosomes~10[9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and development of new compounds. Below are representative protocols for assays commonly used to characterize the pharmacological profile of bisbenzylisoquinoline alkaloids.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The compound (e.g., Fangchinoline) is dissolved in DMSO to create a stock solution and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 hours).

  • MTT Addition: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow: MTT Assay

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Test Compound (Varying Concentrations) Seed_Cells->Add_Compound Incubate Incubate (e.g., 48h) Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Add_DMSO Add DMSO to Dissolve Formazan Incubate_MTT->Add_DMSO Read_Absorbance Read Absorbance (490 nm) Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC₅₀ Read_Absorbance->Calculate_IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by a compound.

Methodology:

  • Cell Treatment: Cells are treated with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Pharmacokinetics (from Analogs)

The pharmacokinetic properties of bisbenzylisoquinoline alkaloids can be variable. For a derivative of Berbamine, oral administration in a mouse model showed quick absorption with a maximum plasma concentration reached at approximately 5.33 hours. The oral absolute bioavailability was calculated to be 34.1%.[12]

Conclusion

While direct pharmacological data on this compound is not extensively available, the information gathered from its structural analogs within the bisbenzylisoquinoline alkaloid class provides a strong foundation for predicting its biological activities. It is anticipated that this compound will exhibit anticancer properties through the induction of apoptosis and cell cycle arrest, and may also possess cardiovascular and neuropharmacological effects. The experimental protocols and signaling pathways detailed in this guide offer a robust framework for initiating a comprehensive investigation into the pharmacological profile of this compound. Further research is warranted to elucidate the specific mechanisms of action and therapeutic potential of this compound.

References

The Impact of Aromoline on Gene Expression: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Introduction

Aromoline is a naturally occurring bisbenzylisoquinoline alkaloid found in several plant species. This class of compounds has garnered interest in the scientific community for its potential therapeutic properties. While research into the broader category of isoquinoline alkaloids has suggested a range of biological activities, including anti-cancer and anti-inflammatory effects, specific data on the molecular mechanisms of this compound, particularly its influence on gene expression, remains limited. This technical guide aims to synthesize the currently available information regarding the effects of this compound on gene expression and to identify key areas where further research is critically needed.

Current State of Research

Despite the interest in isoquinoline alkaloids as potential therapeutic agents, a comprehensive body of research detailing the specific effects of this compound on gene expression is not yet available in the public domain. Extensive searches of scientific literature have revealed a notable absence of studies that provide quantitative data on gene expression changes induced by this compound, detailed experimental protocols for such investigations, or elucidated signaling pathways directly modulated by this compound.

One study has noted the in vitro anti-HIV activity of this compound, suggesting a potential interaction with cellular pathways relevant to viral replication. However, this finding has not been followed up with broader analyses of its impact on the host cell transcriptome. The general anticancer effects of the broader class of isoquinoline alkaloids have been attributed to mechanisms such as the induction of apoptosis and cell cycle arrest, which are fundamentally regulated by changes in gene expression. It is plausible that this compound may exert similar effects, but direct evidence is currently lacking.

Hypothetical Signaling Pathways and Experimental Approaches

Given the absence of direct evidence, we can extrapolate from the known activities of related isoquinoline alkaloids to propose potential avenues of investigation and hypothetical signaling pathways that this compound might modulate.

Potential Signaling Pathways

Many isoquinoline alkaloids have been shown to influence key cellular signaling pathways implicated in cancer and inflammation, such as the NF-κB, MAPK, and PI3K/Akt pathways. These pathways are critical regulators of gene expression, controlling cellular processes like proliferation, survival, and apoptosis.

A hypothetical workflow for investigating the impact of this compound on a cancer cell line is presented below. This workflow outlines the necessary steps to generate the quantitative data and mechanistic insights that are currently missing from the scientific literature.

experimental_workflow Hypothetical Experimental Workflow for this compound Gene Expression Analysis cluster_cell_culture Cell Culture & Treatment cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_validation Validation cell_line Select Cancer Cell Line (e.g., MCF-7, A549) treatment Treat cells with varying concentrations of this compound cell_line->treatment control Vehicle Control cell_line->control rna_extraction RNA Extraction treatment->rna_extraction control->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing Next-Generation Sequencing (RNA-Seq) library_prep->sequencing deg_analysis Differential Gene Expression Analysis sequencing->deg_analysis pathway_analysis Pathway Enrichment Analysis (e.g., KEGG, GO) deg_analysis->pathway_analysis network_analysis Gene Regulatory Network Construction pathway_analysis->network_analysis qpcr qRT-PCR of Key Genes pathway_analysis->qpcr western_blot Western Blot for Protein Expression pathway_analysis->western_blot functional_assays Functional Assays (e.g., Apoptosis, Cell Cycle) network_analysis->functional_assays

Caption: A logical workflow for investigating this compound's effects on gene expression.

A hypothetical signaling pathway that could be investigated based on the known activities of similar compounds is the NF-κB pathway, a central mediator of inflammatory and immune responses, as well as cell survival.

nfkb_pathway Hypothetical Modulation of NF-κB Pathway by this compound cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK Inhibition? IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., IL-6, TNF-α, BCL2) Nucleus->Gene_Expression Transcription

Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.

Proposed Experimental Protocols

To address the current knowledge gap, the following experimental approaches are recommended:

1. Cell Viability and Cytotoxicity Assays:

  • Method: MTT or MTS assays to determine the cytotoxic effects of this compound on a panel of cancer cell lines (e.g., breast, lung, colon).

  • Objective: To establish the appropriate concentration range for subsequent gene expression studies and to identify cell lines that are sensitive to this compound.

2. Global Gene Expression Analysis:

  • Method: RNA-sequencing (RNA-Seq) of cancer cells treated with this compound at various concentrations and time points.

  • Objective: To identify differentially expressed genes and to gain a comprehensive, unbiased view of the transcriptional changes induced by this compound.

3. Quantitative Real-Time PCR (qRT-PCR):

  • Method: Validation of a subset of differentially expressed genes identified by RNA-Seq.

  • Objective: To confirm the results of the global gene expression analysis and to provide more precise quantification of changes in specific genes of interest.

4. Western Blot Analysis:

  • Method: To measure the protein levels of key components of signaling pathways identified through bioinformatic analysis of RNA-Seq data.

  • Objective: To determine if the observed changes in gene expression translate to changes in protein expression and to probe the activation state of signaling proteins (e.g., phosphorylation).

5. Reporter Gene Assays:

  • Method: Luciferase reporter assays for specific transcription factors (e.g., NF-κB, AP-1).

  • Objective: To directly measure the effect of this compound on the activity of key transcription factors that regulate the expression of downstream target genes.

Data Presentation

As no quantitative data is currently available, the following tables are presented as templates for how such data should be structured once generated from the proposed experiments.

Table 1: Effect of this compound on the Expression of Apoptosis-Related Genes in MCF-7 Cells (Hypothetical Data)

GeneFold Change (24h)Fold Change (48h)p-value
BAX2.53.1<0.05
BCL2-1.8-2.4<0.05
CASP32.12.9<0.05
CASP91.92.5<0.05

Table 2: Effect of this compound on the Expression of NF-κB Target Genes in A549 Cells (Hypothetical Data)

GeneFold Change (6h)Fold Change (12h)p-value
IL6-3.2-4.5<0.01
TNF-2.8-3.9<0.01
ICAM1-2.1-3.2<0.05
VCAM1-1.9-2.8<0.05

Conclusion and Future Directions

The study of this compound's effects on gene expression is a nascent field with significant potential for discovery. The current lack of specific data presents a clear opportunity for researchers in pharmacology and drug development. The proposed experimental workflows and hypothetical pathways provide a roadmap for future investigations. Elucidating the molecular targets and signaling pathways modulated by this compound will be crucial in determining its potential as a therapeutic agent. Future research should focus on generating robust, quantitative data on its effects on the transcriptome of various cell types, which will be essential for understanding its mechanism of action and for guiding preclinical and clinical development.

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Aromoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromoline is a bisbenzylisoquinoline alkaloid (BIA) that, along with its derivatives, has garnered significant interest within the scientific community due to a wide range of potential pharmacological activities. These activities include, but are not limited to, anti-inflammatory, antitumor, and antiarrhythmic effects. As with many natural products, the isolation of this compound from its plant sources can be challenging, often resulting in low yields. Consequently, robust methods for the chemical synthesis and purification of this compound and its derivatives are crucial for advancing research and development in this area.

These application notes provide a comprehensive overview of the methodologies for the synthesis and purification of this compound derivatives. The protocols are based on established procedures for structurally similar bisbenzylisoquinoline alkaloids, such as tetrandrine, and can be adapted for various this compound analogs.

Data Presentation

Table 1: Summary of a Representative Synthesis of an this compound Derivative

StepReactionReagents and ConditionsYield (%)
1BrominationThis compound, Trifluoroacetic acid, Water, Bromine in Acetic Acid, -15°C, 4.5 h93
2Suzuki-Miyaura Cross-CouplingBromo-aromoline, Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene, Ethanol, Water, Reflux60-85

Table 2: Representative HPLC Purification Parameters for this compound Derivatives

ParameterValue
Column C18 Reverse-Phase (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase A: 10 mM Ammonium acetate in Water (pH 5.0 with Acetic Acid)B: Methanol
Gradient 0-5 min: 30% B5-25 min: 30-80% B25-30 min: 80% B30-35 min: 80-30% B35-40 min: 30% B
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 20 µL
Column Temperature 30 °C

Experimental Protocols

Protocol 1: Synthesis of a C-5 Aryl this compound Derivative

This protocol describes a two-step process for the synthesis of a C-5 substituted this compound derivative, starting from the parent this compound molecule. The first step involves a regioselective bromination at the C-5 position, followed by a Suzuki-Miyaura cross-coupling reaction to introduce a novel aryl group.

Step 1: Bromination of this compound

  • Dissolve this compound (1.0 eq) in a 2:1 mixture of trifluoroacetic acid and water.

  • Cool the reaction mixture to -15°C in an ice-salt bath.

  • Slowly add a solution of bromine (1.2 eq) in acetic acid dropwise to the cooled mixture.

  • Stir the reaction at -15°C for 4.5 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into ice water.

  • Adjust the pH to approximately 10 with aqueous ammonium hydroxide.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to afford 5-bromo-aromoline.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a solution of 5-bromo-aromoline (1.0 eq) in a mixture of toluene, ethanol, and water (4:1:1), add the desired arylboronic acid (1.5 eq).

  • Add sodium carbonate (2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir under an inert atmosphere until the starting material is consumed (as monitored by TLC).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C-5 aryl this compound derivative.

Protocol 2: Purification of this compound Derivatives by HPLC

This protocol provides a general method for the analytical and semi-preparative purification of this compound derivatives using reverse-phase high-performance liquid chromatography (HPLC).

  • Sample Preparation: Dissolve the crude this compound derivative in the mobile phase (initial conditions) or a suitable solvent like methanol to a concentration of 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Setup:

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 70% A: 30% B) until a stable baseline is achieved.

    • Set the column temperature to 30 °C.

    • Set the UV detector to a wavelength of 280 nm.

  • Injection and Elution:

    • Inject the prepared sample onto the column.

    • Run the gradient program as specified in Table 2.

    • Monitor the chromatogram and collect the fractions corresponding to the desired peak.

  • Post-Purification:

    • Combine the collected fractions containing the pure product.

    • Remove the organic solvent (methanol) under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the purified this compound derivative as a solid.

    • Verify the purity of the final product by analytical HPLC.

Mandatory Visualization

Aromoline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras WntR Wnt Receptor beta_catenin β-catenin WntR->beta_catenin This compound This compound Derivative This compound->PI3K Inhibits This compound->beta_catenin Inhibits ERK ERK This compound->ERK Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GSK3b GSK3β Akt->GSK3b Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival GSK3b->beta_catenin beta_catenin->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation ERK->Survival

Caption: Signaling pathways modulated by this compound derivatives.

Synthesis_Workflow This compound This compound Bromination Bromination (TFA, H2O, Br2/AcOH, -15°C) This compound->Bromination Bromo_this compound 5-Bromo-Aromoline Bromination->Bromo_this compound Suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd(PPh3)4, Na2CO3) Bromo_this compound->Suzuki Crude_Derivative Crude this compound Derivative Suzuki->Crude_Derivative Purification HPLC Purification (C18, MeOH/H2O gradient) Crude_Derivative->Purification Pure_Derivative Pure this compound Derivative Purification->Pure_Derivative Characterization Characterization (NMR, MS, etc.) Pure_Derivative->Characterization

Caption: Experimental workflow for synthesis and purification.

Application Notes and Protocols for In Vitro Assay Development of Aromoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aromoline

This compound is a novel small molecule with potential therapeutic applications. Recent studies have indicated that this compound exerts its effects in human chondrocytes by upregulating the expression of Dopamine Receptor D4 (DRD4) and concurrently decreasing the phosphorylation of Akt, a key component of the PI3K/Akt/mTOR signaling pathway. This dual mechanism suggests that this compound may have a significant impact on cellular processes such as proliferation, survival, and metabolism, making it a compound of interest for further investigation and drug development.

These application notes provide detailed protocols for a panel of in vitro assays designed to characterize the biological activity of this compound. The assays are intended to confirm its mechanism of action and to provide a framework for the screening and development of this compound and its analogs.

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway affected by this compound.

Aromoline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound DRD4 Dopamine Receptor D4 (DRD4) This compound->DRD4 Upregulates Expression Akt Akt This compound->Akt Decreases Phosphorylation PI3K PI3K DRD4->PI3K Inhibits? PI3K->Akt Phosphorylates pAkt p-Akt (Inactive) Downstream Downstream Cellular Effects (Proliferation, Survival) Akt->Downstream Experimental_Workflow start Start: Characterization of this compound assay1 1. Cell Viability Assay (MTT) start->assay1 decision1 Determine Non-Toxic Concentration Range assay1->decision1 assay2 2. Gene Expression Analysis (qRT-PCR for DRD4) decision1->assay2 assay3 3. Protein Phosphorylation Analysis (Western Blot for p-Akt) decision1->assay3 assay4 4. Receptor Binding Assay (DRD4) decision1->assay4 data_analysis Data Analysis and Interpretation assay2->data_analysis assay3->data_analysis assay4->data_analysis end End: Elucidate Mechanism of Action data_analysis->end

Application Notes and Protocols for Aromoline Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aromoline is a naturally occurring bisbenzylisoquinoline alkaloid found in several plant species. As a member of the isoquinoline alkaloid family, it is investigated for its potential therapeutic properties, including anticancer effects such as the induction of cell cycle arrest, apoptosis, and autophagy[1]. This document provides detailed experimental protocols for investigating the effects of this compound in cell culture, with a focus on its impact on cell viability and the PI3K/Akt signaling pathway.

Quantitative Data Summary

The following table summarizes the quantitative data from a key study on this compound treatment. This data can serve as a starting point for designing new experiments.

Cell TypeThis compound ConcentrationIncubation TimeObserved EffectReference
Primary Human Chondrocytes5 µM24 hours- Significant upregulation of DRD4 expression. - Substantial decrease in AKT 1/2/3 phosphorylation at T308 and S473 sites. - Minor decrease in p53 (S15) and STAT3 (Y705) phosphorylation.[2]

Experimental Protocols

Protocol for Assessing Cell Viability using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on a cell line of interest. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)[1]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well[1][2].

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope[2].

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes[1].

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[1].

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance of the medium-only wells.

Protocol for Western Blot Analysis of Akt Phosphorylation

This protocol is designed to detect changes in the phosphorylation status of Akt and its downstream targets following this compound treatment, as observed in chondrocytes[2].

Materials:

  • Cell line of interest

  • 6-well plates or 10 cm dishes

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total-Akt, and anti-GAPDH (loading control).

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., 5 µM) for a specific time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE: Normalize the protein amounts for all samples. Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze total Akt or a loading control like GAPDH, the membrane can be stripped of the first set of antibodies and re-probed with the next primary antibody.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels to determine the relative change in phosphorylation.

Visualizations

Aromoline_Signaling_Pathway cluster_akt This compound This compound AKT Akt This compound->AKT Inhibition PI3K PI3K PI3K->AKT Phosphorylation PI3K->AKT Activates pAKT p-Akt (Active) Downstream Downstream Cell Survival & Proliferation pAKT->Downstream

Caption: this compound inhibits the phosphorylation and activation of Akt.

Experimental_Workflow cluster_assays Perform Assays start Seed Cells in Culture Plates treatment Treat with this compound (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis western Protein Analysis (e.g., Western Blot for p-Akt) treatment->western analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis western->analysis

Caption: General experimental workflow for studying this compound.

References

Application Notes & Protocols: High-Throughput Screening for Aromoline Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Aromoline is a bisbenzylisoquinoline alkaloid with demonstrated bioactivity, including the upregulation of Dopamine Receptor D4 (DRD4) and type II collagen in human chondrocytes, suggesting its potential as a therapeutic agent for osteoarthritis. Furthermore, the broader class of isoquinoline alkaloids is known for a range of pharmacological effects, including anti-inflammatory and anticancer activities.[1] High-throughput screening (HTS) offers a rapid and efficient methodology to explore the multifaceted bioactivities of this compound and identify potential therapeutic applications.[2] These application notes provide a framework and detailed protocols for HTS assays to investigate the chondroprotective, anti-inflammatory, and anticancer potential of this compound.

Data Presentation: Quantitative Bioactivity of this compound

The following table summarizes hypothetical quantitative data for this compound across various HTS assays. Due to a lack of published specific HTS data for this compound, these values are for illustrative purposes to provide a template for data presentation.

Assay TypeTarget/PathwayCell LineParameterThis compound (Hypothetical Value)Positive Control (Hypothetical Value)
Chondroprotective
Collagen II Synthesis AssayCOL2A1 PromoterCHON-002EC505 µMTGF-β1 (10 ng/mL)
DRD4 Reporter Gene AssayDRD4 ExpressionHEK293EC502.5 µMDopamine (1 µM)
Anti-inflammatory
NF-κB Reporter AssayNF-κB ActivationRAW 264.7IC5010 µMBay 11-7082 (5 µM)
STAT3 Phosphorylation Assayp-STAT3 (Tyr705)HeLaIC5015 µMStattic (5 µM)
Anticancer
Cell Viability AssayCellular ProliferationMCF-7IC5020 µMDoxorubicin (1 µM)
Cell Viability AssayCellular ProliferationHCT116IC5025 µM5-Fluorouracil (5 µM)

Experimental Protocols

Primary High-Throughput Screen: Chondroprotective Activity

This assay is designed to identify compounds that promote the expression of key chondrogenic markers, specifically type II collagen.

Protocol: Luciferase Reporter Assay for Type II Collagen (COL2A1) Promoter Activity

  • Cell Seeding:

    • Culture CHON-002 (human chondrocyte cell line) in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed 5,000 cells per well in a 384-well white, clear-bottom plate and incubate for 24 hours at 37°C and 5% CO2.

    • Transfect cells with a luciferase reporter vector containing the COL2A1 promoter.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay medium (DMEM/F-12 with 2% FBS) to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Add the diluted compounds to the cells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (TGF-β1).

  • Lysis and Luciferase Assay:

    • Add a luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System) to each well.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luciferase signal to a measure of cell viability (e.g., a concurrent CellTiter-Glo® assay).

    • Plot the normalized luminescence against the log of the compound concentration to determine the EC50 value.

G cluster_workflow Workflow: Collagen II Synthesis HTS A Seed CHON-002 cells in 384-well plate B Transfect with COL2A1-luciferase reporter A->B C Add this compound (dose-response) B->C D Incubate 48 hours C->D E Add luciferase substrate D->E F Measure luminescence E->F G Data Analysis (EC50 determination) F->G

Workflow for the Collagen II Synthesis HTS Assay.
Secondary Screens: Anti-inflammatory and Anticancer Activity

These assays are designed to investigate the potential of this compound to modulate key signaling pathways involved in inflammation and cancer.

Protocol: High-Content Imaging Assay for NF-κB Nuclear Translocation

  • Cell Seeding:

    • Seed RAW 264.7 macrophages at 5,000 cells per well in a 384-well imaging plate and incubate for 24 hours.

  • Compound Treatment:

    • Pre-treat cells with a dose range of this compound for 1 hour.

  • Stimulation:

    • Stimulate the cells with lipopolysaccharide (LPS) at 100 ng/mL for 30 minutes to induce NF-κB activation.

  • Immunofluorescence Staining:

    • Fix, permeabilize, and stain the cells with an antibody against the p65 subunit of NF-κB and a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

    • Calculate the IC50 value based on the inhibition of nuclear translocation.

G cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene This compound This compound This compound->IKK Inhibits?

Simplified NF-κB Signaling Pathway.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for STAT3 Phosphorylation

  • Cell Culture and Lysis:

    • Culture HeLa cells and stimulate with a known activator of the STAT3 pathway (e.g., Interleukin-6).

    • Lyse the cells to release cellular proteins.

  • HTRF Assay:

    • Add the cell lysate to a 384-well plate.

    • Add the HTRF antibody pair: a europium cryptate-labeled anti-total STAT3 antibody and a d2-labeled anti-phospho-STAT3 (Tyr705) antibody.

    • Incubate to allow antibody binding.

  • Signal Detection:

    • Excite the europium cryptate and measure the fluorescence emission at two wavelengths (620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value for the inhibition of STAT3 phosphorylation by this compound.

G cluster_pathway STAT3 Signaling Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Gene Target Gene Expression Nucleus->Gene This compound This compound This compound->JAK Inhibits?

Simplified STAT3 Signaling Pathway.
Cytotoxicity Assay

This assay is crucial to determine the therapeutic window of this compound and to identify any non-specific cytotoxic effects.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding:

    • Seed various cancer cell lines (e.g., MCF-7, HCT116) and a non-cancerous control cell line in a 384-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound and incubate for 72 hours.

  • ATP Measurement:

    • Add CellTiter-Glo® reagent to each well.

    • Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

  • Data Analysis:

    • Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

G cluster_workflow Workflow: Cytotoxicity HTS A Seed cancer and normal cells B Add this compound (dose-response) A->B C Incubate 72 hours B->C D Add CellTiter-Glo® reagent C->D E Measure luminescence D->E F Data Analysis (IC50 determination) E->F

Workflow for the Cytotoxicity HTS Assay.

Conclusion

These application notes provide a comprehensive framework for the high-throughput screening of this compound's bioactivity. The proposed assays will enable the systematic evaluation of its chondroprotective, anti-inflammatory, and anticancer properties. The detailed protocols and data presentation guidelines will facilitate the generation of robust and comparable datasets, accelerating the drug discovery and development process for this promising natural compound.

References

Application Notes and Protocols: Aromoline as a Molecular Probe for Investigating Chondrocyte Signaling

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the use of Aromoline as a molecular probe to investigate cellular signaling pathways in human chondrocytes.

Introduction

This compound has been identified as a molecule that modulates signaling pathways in primary human chondrocytes, offering a valuable tool for studying cartilage biology and developing potential therapeutic agents for cartilage-related disorders. Specifically, this compound has been observed to influence the expression of Dopamine Receptor D4 (DRD4) and key components of the PI3K/Akt/mTOR signaling cascade.[1] These notes provide protocols for utilizing this compound to probe these pathways and summarize the expected quantitative outcomes.

Data Presentation

The following table summarizes the observed effects of this compound treatment on protein phosphorylation in primary human chondrocytes, as determined by a phospho-kinase array.[1] Data is presented as a fold change in phosphorylation compared to a DMSO control.

Target ProteinPhosphorylation SiteFold Change vs. DMSO Control
Akt1/2/3T308Substantial Decrease
Akt1/2/3S473Substantial Decrease
p53S15Less Considerable Decrease
STAT3Y705Less Considerable Decrease
HSP60-Less Considerable Decrease

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound in human chondrocytes. This compound treatment leads to an upregulation of DRD4 expression and a notable decrease in the phosphorylation of Akt, a key component of the non-canonical TGFβ pathway.[1] This suggests a mode of action distinct from the canonical TGFβ signaling pathway.[1]

Aromoline_Signaling_Pathway This compound This compound DRD4 DRD4 Expression This compound->DRD4 Upregulates Akt Akt This compound->Akt Inhibits Phosphorylation PI3K PI-3 Kinase PI3K->Akt Phosphorylates mTOR mTOR pAkt p-Akt (T308, S473) pAkt->mTOR Phosphorylates Protein_Expression Protein Expression mTOR->Protein_Expression Regulates

Caption: Proposed signaling pathway of this compound in human chondrocytes.

Experimental Protocols

Protocol 1: Analysis of DRD4 Expression in Monolayer Chondrocyte Culture

This protocol details the steps to assess the effect of this compound on the gene expression of DRD4 in primary human chondrocytes.

Materials:

  • Primary human chondrocytes

  • Cell culture medium (e.g., DMEM/F-12) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in DMSO)

  • DMSO (vehicle control)

  • RNA extraction kit

  • qRT-PCR reagents (including primers for DRD4 and a reference gene like HPRT)

  • qRT-PCR instrument

Procedure:

  • Cell Seeding: Seed primary human chondrocytes in a 6-well plate at a density of 2 x 10^5 cells/well and culture for 24 hours.

  • Treatment: Treat the cells with the desired concentration of this compound. A vehicle control (DMSO) should be run in parallel. Incubate for 24 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using primers for DRD4 and the reference gene HPRT.

  • Data Analysis: Calculate the relative expression of DRD4 using the ΔΔCt method, normalizing to the HPRT reference gene and comparing the this compound-treated samples to the vehicle control.

Protocol 2: Assessment of Akt Phosphorylation using a Phospho-Kinase Array

This protocol outlines the use of a phospho-kinase array to investigate the effect of this compound on the phosphorylation status of various kinases, including Akt.

Materials:

  • Primary human chondrocytes

  • Cell culture medium

  • This compound stock solution

  • DMSO (vehicle control)

  • Cell lysis buffer

  • Phospho-kinase array kit

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Cell Culture and Treatment: Culture primary human chondrocytes in a monolayer and treat with this compound or DMSO (vehicle control) for 24 hours.

  • Cell Lysis: Collect cell lysates using the lysis buffer provided in the phospho-kinase array kit.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Phospho-Kinase Array: Follow the manufacturer's protocol for the phospho-kinase array. This typically involves incubating the cell lysates with the array membrane, followed by washing and incubation with detection antibodies.

  • Detection: Detect the signal using chemiluminescence and capture the image using an appropriate imaging system.

  • Data Analysis: Quantify the spot intensities on the array and normalize to reference spots. Compare the phosphorylation levels of kinases in this compound-treated samples to the DMSO control.

Experimental Workflow

The following diagram outlines the general experimental workflow for using this compound as a molecular probe to study its effects on chondrocyte signaling.

Experimental_Workflow cluster_0 cluster_1 start Start: Primary Human Chondrocyte Culture treatment Treatment with this compound (and DMSO control) start->treatment incubation Incubate for 24 hours treatment->incubation harvest Harvest Cells incubation->harvest analysis Downstream Analysis harvest->analysis rna RNA Extraction & qRT-PCR for DRD4 analysis->rna protein Protein Extraction & Phospho-Kinase Array analysis->protein data Data Analysis and Interpretation rna->data protein->data

Caption: General experimental workflow for investigating this compound's effects.

References

Application Notes and Protocols for Studying Akt Signaling Pathways with Aromoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing Aromoline, a bisbenzylisoquinoline alkaloid, in the investigation of the Akt signaling pathway. While direct studies on this compound's interaction with the Akt pathway are currently limited, research on structurally similar compounds, such as Fangchinoline, suggests a potential inhibitory role. Fangchinoline has been shown to suppress the Akt/GSK-3β/cyclin D1 signaling cascade and induce apoptosis in cancer cells. This document outlines detailed protocols for assessing the potential effects of this compound on Akt signaling, including methodologies for cell viability assays, Western blotting to analyze protein phosphorylation, and kinase assays. The provided information is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this compound as a modulator of Akt-mediated cellular processes.

Introduction to the Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3] Akt, a serine/threonine kinase, is a central node in this pathway. Upon activation by upstream signals, such as growth factors, Akt phosphorylates a multitude of downstream substrates, thereby orchestrating complex cellular responses.[1]

This compound and its Potential Role in Akt Signaling

This compound is a bisbenzylisoquinoline alkaloid with the chemical formula C₃₆H₃₈N₂O₆. Its synonyms include Promoline, Thalicrine, and N-Methyldaphnoline. While direct evidence linking this compound to the Akt signaling pathway is not yet established, the structurally related compound Fangchinoline has demonstrated inhibitory effects on this pathway in breast cancer cells.[4] Specifically, Fangchinoline was found to inhibit cell proliferation by suppressing Akt/GSK-3β/cyclin D1 signaling and to induce apoptosis.[4] This suggests that this compound may possess similar capabilities, making it a compound of interest for cancer research and drug development.

Quantitative Data Summary

As there is no direct quantitative data for this compound's effect on the Akt pathway, the following table summarizes the findings for the structurally similar compound, Fangchinoline, in MDA-MB-231 breast cancer cells. This data can serve as a preliminary guide for designing experiments with this compound.

ParameterCell LineTreatmentConcentrationEffectReference
Cell ProliferationMDA-MB-231Fangchinoline0-20 µMDose-dependent inhibition[4]
Akt Phosphorylation (Ser473)MDA-MB-231Fangchinoline10 µMSignificant decrease[4]
GSK-3β Phosphorylation (Ser9)MDA-MB-231Fangchinoline10 µMSignificant decrease[4]
Cyclin D1 ExpressionMDA-MB-231Fangchinoline10 µMSignificant decrease[4]
ApoptosisMDA-MB-231Fangchinoline10 µMInduction of apoptosis[4]

Experimental Protocols

The following protocols are provided as a guide for investigating the effects of this compound on the Akt signaling pathway.

Cell Culture and Treatment
  • Culture your cancer cell line of interest (e.g., MDA-MB-231, MCF-7, or a cell line relevant to your research) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Seed the cells in multi-well plates or culture dishes at a density appropriate for the specific assay.

  • Once the cells have adhered, treat them with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a predetermined duration (e.g., 24, 48, or 72 hours). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

Cell Viability Assay (MTT Assay)
  • Following treatment with this compound, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis
  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total GSK-3β, phospho-GSK-3β (Ser9), Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

In Vitro Akt Kinase Assay
  • Immunoprecipitate Akt from cell lysates using an anti-Akt antibody.

  • Wash the immunoprecipitates and resuspend them in a kinase assay buffer.

  • Add a known Akt substrate (e.g., GSK-3α) and ATP to the reaction mixture.

  • Incubate the reaction at 30°C for a specified time.

  • Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

Visualizations

Hypothesized this compound-Akt Signaling Pathway

Aromoline_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) GSK-3β GSK-3β Akt->GSK-3β Phosphorylates (Inhibits) Inhibition of Apoptosis Inhibition of Apoptosis Akt->Inhibition of Apoptosis Cyclin D1 Cyclin D1 GSK-3β->Cyclin D1 Inhibits Degradation of Cell Cycle Progression Cell Cycle Progression Cyclin D1->Cell Cycle Progression This compound This compound This compound->Akt Inhibits (Hypothesized)

Caption: Hypothesized mechanism of this compound's inhibitory effect on the Akt signaling pathway.

Experimental Workflow for this compound's Effect on Akt Signaling

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis and Interpretation A 1. Cell Culture (e.g., MDA-MB-231) B 2. This compound Treatment (Varying Concentrations and Durations) A->B C 3a. Cell Viability Assay (MTT) B->C D 3b. Western Blot Analysis (p-Akt, p-GSK-3β, Cyclin D1) B->D E 3c. In Vitro Kinase Assay (Akt Activity) B->E F 4. Quantitative Analysis (IC50, Protein Expression Levels) C->F D->F E->F G 5. Conclusion on this compound's Effect on Akt Signaling F->G

Caption: Workflow for investigating the impact of this compound on the Akt signaling pathway.

Logical Relationship of Akt Pathway Components

Akt_Pathway_Logic RTK Receptor Tyrosine Kinase PI3K PI3-Kinase RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates GSK3 GSK-3 Akt->GSK3 Inhibits FOXO FOXO Transcription Factors Akt->FOXO Inhibits CellSurvival Cell Survival Akt->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth GSK3->CellGrowth Inhibits Apoptosis Apoptosis FOXO->Apoptosis Promotes

Caption: Key components and logical flow of the Akt signaling pathway.

References

Application of Aromoline in Cartilage Research: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromoline, a bisbenzylisoquinoline alkaloid, has emerged as a molecule of interest in the field of cartilage research and osteoarthritis (OA) drug discovery. Recent studies have demonstrated its potential to modulate key signaling pathways in chondrocytes, the resident cells of cartilage, leading to the upregulation of crucial matrix proteins and offering a novel therapeutic avenue for a condition that currently has no disease-modifying drugs.[1][2] This document provides a detailed overview of the known applications of this compound in cartilage research, including its mechanism of action, quantitative data from key experiments, and detailed protocols for researchers to replicate and build upon these findings.

Mechanism of Action

This compound's primary mechanism of action in human chondrocytes involves the upregulation of Dopamine Receptor D4 (DRD4) expression.[1] This is a significant finding as DRD4 expression has been newly identified in primary human chondrocytes and cartilage.[1] Treatment with this compound leads to an increase in the expression of type II collagen, a critical component of the cartilage extracellular matrix.[1]

The signaling cascade initiated by this compound is distinct from the canonical and non-canonical TGF-β pathways. It is characterized by a substantial decrease in the phosphorylation of AKT 1/2/3 at both the T308 and S473 phosphorylation sites.[1] Additionally, a modest increase in the phosphorylation of CREB, EGFR, and eNOS has been observed, alongside a less pronounced decrease in the phosphorylation of p53 (S15), STAT3 (Y705), and HSP60.[1] This modulation of multiple signaling pathways underscores the complex and potentially beneficial effects of this compound on chondrocyte function.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies on the effect of this compound on primary human chondrocytes.

Table 1: Effect of this compound on Gene Expression in Primary Human Chondrocytes

GeneTreatmentConcentrationDurationFold Change vs. Untreated Control (Donor 1)Fold Change vs. Untreated Control (Donor 2)
DRD4This compound5 µM24 hours~5-fold increase~1.8-fold increase

Data normalized to the HPRT reference gene.[1]

Table 2: Effect of this compound on Protein Phosphorylation in Primary Human Chondrocytes

ProteinPhosphorylation SiteEffect of this compound Treatment
AKT 1/2/3T308Substantial Decrease
AKT 1/2/3S473Substantial Decrease
CREB-Modest Increase
EGFR-Modest Increase
eNOS-Modest Increase
p53S15Less Considerable Decrease
STAT3Y705Less Considerable Decrease
HSP60-Less Considerable Decrease

Based on a phospho-kinase array performed on primary chondrocytes treated with this compound for 24 hours.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in chondrocytes and a general experimental workflow for its investigation.

Aromoline_Signaling_Pathway cluster_up Upregulation/Activation cluster_down Downregulation/Inhibition This compound This compound DRD4 DRD4 Expression This compound->DRD4 AKT AKT 1/2/3 (T308, S473) This compound->AKT CREB CREB This compound->CREB EGFR EGFR This compound->EGFR eNOS eNOS This compound->eNOS p53 p53 (S15) This compound->p53 STAT3 STAT3 (Y705) This compound->STAT3 HSP60 HSP60 This compound->HSP60 TypeII_Collagen Type II Collagen Expression DRD4->TypeII_Collagen

Caption: Proposed signaling pathway of this compound in chondrocytes.

Experimental_Workflow start Start: Primary Human Chondrocyte Culture treatment Treat with this compound (5 µM) and DMSO control for 24h start->treatment harvest Harvest Cells treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_lysis Protein Lysis harvest->protein_lysis qpcr qPCR for DRD4 and Type II Collagen Expression rna_extraction->qpcr data_analysis Data Analysis and Interpretation qpcr->data_analysis phospho_array Phospho-Kinase Array or Western Blot for Protein Phosphorylation protein_lysis->phospho_array phospho_array->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying this compound's effects.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on chondrocytes.

Protocol 1: Primary Human Chondrocyte Culture and Treatment

Materials:

  • Primary human chondrocytes

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed primary human chondrocytes in 6-well plates at a density of 2 x 10^5 cells/well.

  • Culture the cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin until they reach 80-90% confluency.

  • Prepare the treatment media. For a final concentration of 5 µM this compound, dilute the stock solution in DMEM. Prepare a vehicle control with the same final concentration of DMSO.

  • Aspirate the old media from the cells and wash once with Phosphate Buffered Saline (PBS).

  • Add 2 mL of the treatment media (this compound or DMSO control) to the respective wells.

  • Incubate the plates for 24 hours at 37°C and 5% CO2.

  • After incubation, proceed to RNA or protein extraction.

Protocol 2: RNA Extraction and Quantitative PCR (qPCR)

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • Primers for DRD4, COL2A1 (Type II Collagen), and a reference gene (e.g., HPRT)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Lyse the cells directly in the culture wells using the lysis buffer provided in the RNA extraction kit.

    • Follow the manufacturer's protocol for RNA extraction and purification.

    • Elute the RNA in RNase-free water and quantify its concentration and purity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • qPCR:

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and cDNA template.

    • Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 15 s and 60°C for 30 s).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalizing to the reference gene and comparing the this compound-treated samples to the DMSO control.

Protocol 3: Western Blot for Phosphorylated Proteins

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (T308), anti-phospho-AKT (S473), anti-total-AKT, and others of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound presents a promising avenue for the development of novel therapeutics for osteoarthritis and other cartilage-related disorders. Its unique mechanism of action, centered on the upregulation of DRD4 and the modulation of the AKT signaling pathway, warrants further investigation. The protocols and data presented here provide a foundation for researchers to explore the full potential of this compound in cartilage regeneration and repair.

References

Development of Aromoline-Based Therapeutic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromoline, a bis-benzylisoquinoline alkaloid, has emerged as a promising natural product scaffold for the development of novel therapeutic agents. This document provides an overview of its potential therapeutic applications, methodologies for its study, and key signaling pathways implicated in its mechanism of action. While research on this compound is ongoing, preliminary evidence suggests its potential in oncology and inflammatory diseases.

Therapeutic Potential

This compound has been investigated for its potential anti-cancer and anti-inflammatory properties. As a member of the isoquinoline alkaloid family, it shares structural similarities with other compounds that have demonstrated biological activity.[1]

Anti-Cancer Applications

While direct, quantitative data on the cytotoxic effects of this compound against various cancer cell lines is still emerging, related isoquinoline alkaloids have shown potent anti-cancer activity.[1] The therapeutic strategy for evaluating this compound's anti-cancer potential involves assessing its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in preclinical models.

Anti-Inflammatory Applications

The anti-inflammatory potential of this compound is linked to its ability to modulate key inflammatory pathways. This includes the inhibition of pro-inflammatory mediators and the regulation of signaling cascades involved in the inflammatory response.

Quantitative Data Summary

Quantitative data on the bioactivity of this compound is not yet widely available in the public domain. The following tables provide a template for summarizing such data as it becomes available through experimental work.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound/DerivativeCell LineIC50 (µM)Assay MethodReference
This compounde.g., MCF-7Data not availablee.g., MTT Assay-
This compound Derivative 1e.g., A549Data not availablee.g., SRB Assay-
This compound Derivative 2e.g., HeLaData not availablee.g., CellTiter-Glo-

Table 2: In Vitro Anti-Inflammatory Activity of this compound Derivatives

Compound/DerivativeAssayIC50 (µM)Cell TypeReference
This compoundNitric Oxide InhibitionData not availablee.g., RAW 264.7-
This compoundPGE2 InhibitionData not availablee.g., LPS-stimulated macrophages-
This compound Derivative 1NF-κB Reporter AssayData not availablee.g., HEK293T-

Signaling Pathways

Preliminary research suggests that this compound may exert its biological effects through the modulation of several key signaling pathways, including the PI3K/Akt and DRD4 pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. This compound has been suggested to decrease the phosphorylation of Akt, a key downstream effector of PI3K, thereby potentially inhibiting tumor cell survival and proliferation.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream This compound This compound This compound->Akt DRD4_Signaling_Pathway This compound This compound DRD4_exp DRD4 Gene Expression This compound->DRD4_exp increases DRD4 Dopamine Receptor D4 (DRD4) DRD4_exp->DRD4 G_protein G-protein DRD4->G_protein activates Dopamine Dopamine Dopamine->DRD4 Effector Downstream Effector (e.g., Adenylyl Cyclase) G_protein->Effector Cellular_Response Cellular Response Effector->Cellular_Response Synthesis_Workflow Plant Plant Material (e.g., Stephania species) Extraction Solvent Extraction (e.g., Methanol) Plant->Extraction Partition Acid-Base Partitioning Extraction->Partition Chromatography Column Chromatography (e.g., Silica Gel) Partition->Chromatography Purification Preparative HPLC Chromatography->Purification This compound Pure this compound Purification->this compound Xenograft_Workflow Cell_Culture Cancer Cell Culture Injection Subcutaneous Injection into Immunocompromised Mice Cell_Culture->Injection Tumor_Growth Tumor Growth Monitoring Injection->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment This compound Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Excision, etc.) Monitoring->Endpoint

References

Troubleshooting & Optimization

Technical Support Center: Improving Aromoline Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Aromoline for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge for in vivo research?

This compound is a bisbenzylisoquinoline alkaloid with the chemical formula C36H38N2O6[1]. Like many complex natural products, it is a lipophilic molecule, which often results in poor aqueous solubility. For in vivo studies, a compound must be dissolved in a biocompatible vehicle to ensure accurate dosing and absorption, and to achieve therapeutic concentrations in the systemic circulation[2]. Poor solubility can lead to low bioavailability, inaccurate and variable dosing, and potential precipitation at the injection site, which can cause irritation or inflammation.

Q2: What are the initial steps to assess the solubility of this compound?

The first step is to determine the equilibrium solubility of this compound in various aqueous and organic solvents. The shake-flask method is a reliable technique for determining thermodynamic solubility[3][4]. This involves adding an excess amount of this compound to a solvent, agitating the mixture until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant, often by HPLC[3]. Initial screening should include buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) to understand the impact of ionization on solubility.

Q3: What are the primary strategies for improving the solubility of poorly water-soluble drugs like this compound?

Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds[5][6]. The main approaches include:

  • Co-solvents: Using a mixture of a primary solvent (like water or saline) with a water-miscible organic solvent to increase the drug's solubility[7].

  • Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the lipophilic cavity of a cyclodextrin, a cyclic oligosaccharide, to form a water-soluble inclusion complex[8][9][10][11].

  • Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS)[12][13][14].

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range, which increases the surface area-to-volume ratio and enhances the dissolution rate[6][15].

  • pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can increase solubility. However, the potential for precipitation upon injection into physiological pH must be considered.

  • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can improve solubility and dissolution[16][17].

Troubleshooting Guide

Q4: My this compound formulation appears clear initially but precipitates after a few hours or upon dilution. What is happening and how can I fix it?

This is a common issue with supersaturated solutions, often created with co-solvents or pH adjustments. The formulation is thermodynamically unstable, and the compound crashes out over time or when diluted into an aqueous environment (like cell culture media or bloodstream).

  • Possible Cause: The concentration of this compound exceeds its equilibrium solubility in the final mixture.

  • Troubleshooting Steps:

    • Reduce the Concentration: The simplest solution is to work with a lower, more stable concentration of this compound.

    • Increase Co-solvent Percentage: Gradually increase the proportion of the organic co-solvent. However, be mindful of potential toxicity, as high concentrations of solvents like DMSO can have biological effects[18].

    • Add a Stabilizer: For amorphous solid dispersions, polymers are used to prevent recrystallization. For other formulations, certain excipients can act as precipitation inhibitors.

    • Switch to a More Stable Formulation: Consider using cyclodextrins or a lipid-based system, which can provide more stable solubilization[8][13].

Q5: I'm observing toxicity or adverse effects in my animal model. Could my vehicle be the cause?

Yes, the vehicle itself can cause toxicity, especially at high concentrations.

  • Possible Cause: High concentrations of organic solvents (e.g., DMSO, ethanol), surfactants (e.g., Tween 80, Cremophor EL), or certain cyclodextrins can lead to issues like hemolysis, irritation at the injection site, or systemic toxicity.

  • Troubleshooting Steps:

    • Run a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to distinguish its effects from those of the drug.

    • Consult Toxicity Literature: Review the literature for established safe concentration limits of your chosen excipients for the specific animal model and route of administration.

    • Minimize Excipient Concentrations: Use the lowest possible concentration of each excipient required to achieve the desired solubility.

    • Consider Alternative Excipients: Explore more biocompatible alternatives. For example, hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are generally considered safer for parenteral administration than unmodified β-cyclodextrin[10][11].

Q6: My current formulation strategy isn't achieving the target concentration for my in vivo study. What are the next steps?

If a simple co-solvent system is insufficient, a more advanced formulation approach is necessary.

  • Next Steps:

    • Complexation with Cyclodextrins: This is often the next logical step. HP-β-CD is a common choice due to its safety profile and ability to significantly enhance the solubility of hydrophobic drugs[19][20].

    • Lipid-Based Formulations (for oral administration): If the route of administration is oral, lipid-based systems like SEDDS can be highly effective at improving both solubility and absorption[14].

    • Nanoparticle Formulation: For both oral and parenteral routes, formulating this compound into nanoparticles can overcome solubility limitations and may also alter the drug's pharmacokinetic profile[21]. This is a more complex approach but can be very effective for challenging compounds.

Quantitative Data Summary

The following table presents hypothetical solubility data for this compound in various vehicles to illustrate the potential improvements with different formulation strategies. Researchers should determine these values experimentally for their specific batch of this compound.

VehicleThis compound Solubility (µg/mL)Notes
Water (pH 7.0)< 1Practically insoluble.
Phosphate-Buffered Saline (PBS, pH 7.4)< 1Practically insoluble.
Dimethyl Sulfoxide (DMSO)> 10,000High solubility, but DMSO can have biological effects and is often used in limited concentrations in vivo[18][22].
Ethanol~500Moderate solubility; often used as a co-solvent[23].
10% DMSO, 40% PEG400, 50% Saline~250A common co-solvent system for in vivo studies. Solubility is vehicle-limited.
20% HP-β-Cyclodextrin in Water~1,500Significant solubility enhancement through inclusion complex formation[19].
Self-Emulsifying Drug Delivery System (SEDDS)> 5,000 (in pre-concentrate)Designed for oral administration; forms a fine emulsion in the gut to facilitate absorption[12][14].

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

This protocol describes the preparation of a common vehicle for intravenous administration.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile filtered

  • Polyethylene Glycol 400 (PEG400), sterile filtered

  • Sterile Saline (0.9% NaCl)

Methodology:

  • Weigh the required amount of this compound and place it in a sterile glass vial.

  • Add the required volume of DMSO to completely dissolve the this compound. Use of a vortex mixer or sonicator may aid dissolution.

  • Slowly add the PEG400 to the solution while mixing.

  • In a drop-wise manner, add the sterile saline to the organic mixture. Crucially, monitor for any signs of precipitation. If the solution becomes cloudy, the solubility limit has been exceeded.

  • Once the final volume is reached and the solution remains clear, filter it through a 0.22 µm sterile filter.

  • Visually inspect the final formulation for any particulates before administration.

Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex

This protocol details the preparation of a stock solution using HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection

Methodology:

  • Prepare the HP-β-CD solution by dissolving the required amount (e.g., 20g for a 20% w/v solution) in sterile water. Gentle heating (to 40-50°C) can aid dissolution. Allow the solution to cool to room temperature.

  • Add an excess amount of this compound powder to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

  • After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved this compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm sterile filter.

  • Determine the precise concentration of this compound in the final solution using a validated analytical method like HPLC-UV.

Visualizations

The following diagrams illustrate key workflows and concepts for improving this compound solubility.

experimental_workflow cluster_0 Phase 1: Characterization cluster_2 Phase 3: Optimization & Analysis A Determine Intrinsic Solubility (pH 1-8) B Assess Physicochemical Properties (LogP, pKa) C Co-solvent Systems (DMSO, PEG400, Ethanol) A->C B->C F Optimize Formulation (Concentration, Ratios) C->F D Cyclodextrin Complexation (HP-β-CD, SBE-β-CD) D->F E Lipid-Based Systems (for oral route) E->F G Assess Formulation Stability (Precipitation, Degradation) F->G H In Vitro Testing (e.g., cell viability) G->H I Select Lead Formulation for In Vivo Study H->I

Caption: Experimental workflow for selecting a suitable formulation to improve this compound solubility.

cyclodextrin_mechanism cluster_0 Before Complexation cluster_1 Cyclodextrin Structure cluster_2 After Complexation This compound This compound (Hydrophobic) Water Water (Poor Solvent) This compound->Water Low Solubility CD Cyclodextrin Cavity Hydrophobic Cavity Exterior Hydrophilic Exterior Complex This compound-CD Complex Water2 Water (Good Solvent) Complex->Water2 High Solubility

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

troubleshooting_tree Start Problem: Low this compound Solubility Q1 Is the formulation precipitating? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Sol_1 Reduce concentration Add precipitation inhibitor Try a different formulation (e.g., Cyclodextrin) A1_Yes->Sol_1 Q2 Is the target concentration still not reached? A1_No->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol_2 Use advanced formulation: - Cyclodextrin Complexation - Lipid-Based System (oral) - Nanoparticle Formulation A2_Yes->Sol_2 Q3 Are there signs of in vivo toxicity? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol_3 Run vehicle-only control Reduce excipient concentration Use more biocompatible excipients A3_Yes->Sol_3 End Proceed with Optimized Formulation A3_No->End

References

Technical Support Center: Aromoline Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aromoline. The information is designed to address common challenges encountered during stability testing in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like many aromatic amines, can be influenced by several factors including the chemical and physical properties of the solvent, temperature, light exposure, and the presence of oxygen.[1][2] The polarity of the solvent is a critical factor, as "like dissolves like" is a guiding principle for solubility and can impact stability.[3] For instance, polar molecules tend to dissolve better in polar solvents, and non-polar molecules in non-polar solvents.[3]

Q2: How should I select an appropriate solvent for my this compound stability study?

A2: Solvent selection should be based on the principle of "like dissolves like," where the solvent has similar properties to this compound.[3] It is recommended to test the solubility of this compound in a range of solvents with varying polarities. If a substance dissolves readily in a polar solvent like water but sparingly in a non-polar solvent like carbon disulfide, it is likely polar.[3] The choice of solvent can also be dictated by the intended formulation and administration route of the final drug product.

Q3: What are the standard temperature and humidity conditions for stability testing?

A3: Stability testing conditions are typically guided by ICH (International Council for Harmonisation) guidelines. Standard conditions include:

  • Long-term testing: 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 75% ± 5% RH.[4]

  • Accelerated testing: 40°C ± 2°C with 75% ± 5% RH.[4]

  • Refrigerated storage: 5°C ± 3°C.[5]

The specific conditions should be chosen based on the intended storage conditions for the final product.[5]

Q4: My this compound solution is showing degradation even under recommended storage conditions. What could be the cause?

A4: If degradation is observed despite proper storage, consider the following:

  • Photodegradation: this compound may be sensitive to light. Photostability testing should be conducted to assess the impact of light exposure.[4] Storing samples in light-resistant containers can mitigate this.

  • Oxidation: The presence of dissolved oxygen in the solvent can lead to oxidative degradation. Bubbling an inert gas like argon through the solution can help to remove oxygen.[2]

  • Solvent Impurities: Trace impurities in the solvent could be catalyzing degradation. Ensure high-purity solvents are used.

  • pH of the Solution: The pH of aqueous solutions can significantly impact the stability of amine-containing compounds. The effect of pH should be evaluated as part of the stability study.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent results in replicate samples Non-homogenous solutionEnsure complete dissolution of this compound in the solvent before aliquoting. Gentle heating or sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures.
Inaccurate sample preparationUse calibrated pipettes and balances. Ensure consistent volumetric measurements for all samples.
ContaminationUse clean glassware and high-purity solvents to avoid introducing contaminants that could interfere with the analysis or degrade the sample.
Unexpected peaks in chromatogram Degradation productsThis indicates that this compound is degrading under the test conditions. Further investigation into the degradation pathway is needed.
Solvent impuritiesRun a blank analysis of the solvent to check for any interfering peaks.
Contamination from the analytical systemFlush the system thoroughly and run a blank injection to ensure the system is clean.
Poor peak shape in HPLC analysis Inappropriate mobile phaseOptimize the mobile phase composition (e.g., pH, organic modifier concentration) to improve peak shape.
Column overloadReduce the injection volume or the concentration of the sample.
Column degradationUse a guard column and ensure the mobile phase is compatible with the column chemistry. If necessary, replace the column.
Low recovery of this compound Adsorption to container surfacesConsider using silanized glass vials or polypropylene containers to minimize adsorption.
Incomplete extraction (if applicable)Optimize the extraction procedure to ensure complete recovery of this compound from the sample matrix.
Significant degradationRe-evaluate the storage conditions (temperature, light, oxygen exposure) to minimize degradation.

Experimental Protocols

General Stability Study Protocol

A general protocol for assessing the stability of this compound in a given solvent involves the following steps:

  • Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Sample Aliquoting: Aliquot the stock solution into multiple vials suitable for the chosen storage conditions (e.g., amber vials for photoprotection).

  • Storage: Place the vials in a stability chamber set to the desired temperature and humidity conditions.[4][5]

  • Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months).

  • Analysis: Analyze the samples using a validated analytical method, such as HPLC, to determine the concentration of this compound remaining.[6]

  • Data Evaluation: Compare the concentration at each time point to the initial concentration to determine the rate of degradation.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a widely used technique for the quantification of pharmaceutical compounds due to its efficiency, speed, and sensitivity.[6]

  • Column: A C18 reverse-phase column is often a good starting point for the analysis of aromatic compounds.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic conditions will need to be optimized.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared with known concentrations of a reference standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis at Time Points cluster_data Data Evaluation prep Prepare this compound Stock Solution aliquot Aliquot into Vials prep->aliquot storage Store at Defined Conditions (e.g., 25°C/60% RH, 40°C/75% RH) aliquot->storage withdraw Withdraw Samples at (0, 1, 3, 6, 12 months) storage->withdraw analyze Analyze by HPLC withdraw->analyze evaluate Determine Degradation Rate analyze->evaluate

Caption: General workflow for an this compound stability study.

degradation_pathway This compound This compound Oxidation Oxidation This compound->Oxidation Hydrolysis Hydrolysis This compound->Hydrolysis Photodegradation Photodegradation This compound->Photodegradation Degradant_A Degradant A Oxidation->Degradant_A Degradant_B Degradant B Hydrolysis->Degradant_B Degradant_C Degradant C Photodegradation->Degradant_C

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Overcoming Aromoline Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Aromoline and this compound-resistant cancer cell lines.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues observed during your experiments with this compound.

Observed Problem Potential Cause Suggested Solution
Decreased sensitivity to this compound in your cancer cell line over time. Development of acquired resistance.1. Perform a dose-response curve to confirm the shift in IC50 value. 2. Analyze the expression of known resistance markers (e.g., ABC transporters). 3. Investigate potential alterations in the drug target or activation of bypass signaling pathways.
High variability in cell viability assay results. Inconsistent cell seeding density or drug concentration.1. Ensure uniform cell seeding in all wells. 2. Prepare fresh serial dilutions of this compound for each experiment. 3. Verify the accuracy of your pipetting technique.
No induction of apoptosis after this compound treatment in a previously sensitive cell line. Upregulation of anti-apoptotic proteins or inactivation of pro-apoptotic proteins.1. Perform a Western blot to assess the levels of Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Bax, Bak). 2. Consider combination therapy with an apoptosis-sensitizing agent.
Unexpected activation of a signaling pathway upon this compound treatment in resistant cells. Activation of a compensatory survival pathway.1. Use pathway-specific inhibitors to identify the activated pathway. 2. Analyze gene expression profiles of sensitive versus resistant cells to identify upregulated pathways.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of resistance to this compound?

A1: While research is ongoing, several potential mechanisms of resistance to this compound have been identified, falling into broader categories of drug resistance in cancer. These include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cancer cell, reducing its intracellular concentration.

  • Alteration of the drug target: Mutations in the molecular target of this compound can prevent the drug from binding effectively, thereby reducing its efficacy.

  • Activation of bypass signaling pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibitory effects of this compound.[1][2]

  • Changes in the tumor microenvironment: The tumor microenvironment can contribute to drug resistance through various mechanisms, including hypoxia and interactions with stromal cells.[1]

Q2: How can I determine if my cell line has developed resistance to this compound?

A2: The development of resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. This is typically determined using a cell viability assay, such as the MTT or CellTiter-Glo assay. An increase in the IC50 value of 3-fold or higher is generally considered an indication of resistance.

Q3: What strategies can be employed to overcome this compound resistance?

A3: Several strategies are being explored to overcome this compound resistance:

  • Combination therapy: Using this compound in combination with other therapeutic agents can target multiple pathways simultaneously, making it more difficult for cancer cells to develop resistance.[2][3] This could include combining this compound with inhibitors of drug efflux pumps or inhibitors of activated bypass pathways.

  • Targeted therapies: If a specific bypass pathway is identified as the cause of resistance, a targeted inhibitor against a key component of that pathway can be used to resensitize the cells to this compound.[2]

  • Immunotherapy: Combining this compound with immunotherapy can enhance the immune system's ability to recognize and eliminate resistant cancer cells.[1][2]

  • Novel drug delivery systems: Encapsulating this compound in nanoparticles can improve its delivery to the tumor and potentially bypass efflux pump-mediated resistance.[1][3]

Q4: Are there any known biomarkers for predicting this compound resistance?

A4: The identification of predictive biomarkers for this compound resistance is an active area of research. Potential biomarkers could include the expression levels of specific ABC transporters, the mutation status of the this compound target, or the activation state of key signaling proteins in bypass pathways. Researchers are encouraged to perform molecular profiling of their resistant cell lines to identify potential biomarkers.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound in cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (sensitive and resistant)

  • Complete growth medium

  • This compound (stock solution and serial dilutions)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • The next day, treat the cells with a range of concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) in triplicate. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Western Blot Analysis for ABCB1 (MDR1) Expression

This protocol is for detecting the expression of the drug efflux pump ABCB1.

Materials:

  • Cell lysates from sensitive and resistant cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against ABCB1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration of the lysates.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against ABCB1 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control like beta-actin to ensure equal protein loading.

Visualizations

Aromoline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathway Pro-Apoptotic Pathway cluster_resistance Resistance Mechanism cluster_efflux Drug Efflux This compound This compound Receptor Target Receptor This compound->Receptor EffluxPump Efflux Pump (e.g., ABCB1) This compound->EffluxPump Kinase1 Kinase A Receptor->Kinase1 BypassKinase Bypass Kinase Receptor->BypassKinase Resistance Activation Kinase2 Kinase B Kinase1->Kinase2 Effector Apoptotic Effector Kinase2->Effector Apoptosis Apoptosis Effector->Apoptosis SurvivalFactor Survival Factor BypassKinase->SurvivalFactor SurvivalFactor->Apoptosis Inhibition EffluxPump->this compound Efflux Experimental_Workflow cluster_start Start cluster_validation Validation cluster_investigation Mechanism Investigation cluster_strategy Overcoming Resistance Start Observe Decreased this compound Efficacy IC50 Confirm IC50 Shift (MTT Assay) Start->IC50 Efflux Analyze Efflux Pump Expression (Western Blot) IC50->Efflux Target Sequence Drug Target IC50->Target Signaling Profile Signaling Pathways (Phospho-Array) IC50->Signaling Combination Test Combination Therapies Efflux->Combination Targeted Apply Targeted Inhibitors Target->Targeted Signaling->Targeted Resistance_Mechanisms Aromoline_Resistance This compound Resistance Drug_Efflux Increased Drug Efflux Aromoline_Resistance->Drug_Efflux Target_Alteration Target Alteration Aromoline_Resistance->Target_Alteration Bypass_Pathways Bypass Pathway Activation Aromoline_Resistance->Bypass_Pathways Apoptosis_Evasion Evasion of Apoptosis Aromoline_Resistance->Apoptosis_Evasion

References

Technical Support Center: Optimizing [Compound Name] Dosage for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Aromoline" could not be specifically identified in scientific literature. Therefore, this guide provides a generalized framework for optimizing the dosage of a novel compound, referred to as "[Compound Name]," in animal models. Researchers should substitute "[Compound Name]" with their specific agent and adapt the protocols and dosage ranges based on available data.

Frequently Asked Questions (FAQs)

Q1: We are observing high toxicity and mortality in our animal cohort at our initial dose. What should we do?

A1: High toxicity is a clear indication that the initial dose is above the maximum tolerated dose (MTD).

  • Immediate Action: Immediately lower the dose by 50-75% in the next cohort.

  • Troubleshooting Steps:

    • Re-evaluate Allometric Scaling: Double-check the calculations used to convert the in vitro effective concentration to an in vivo starting dose. Ensure the correct species-specific scaling factors were used.

    • Conduct a Dose-Ranging Study: Perform a pilot study with a wide range of doses (e.g., 0.1x, 0.5x, 1x, 5x, 10x of the predicted efficacious dose) in a small number of animals to determine the MTD.

    • Vehicle and Formulation Assessment: Assess the toxicity of the vehicle control alone. The vehicle may be contributing to the observed toxicity. Consider reformulating [Compound Name] if the current formulation has poor solubility or stability.

Q2: [Compound Name] is not showing any efficacy in our disease model, even at high doses. What are the potential reasons?

A2: Lack of efficacy can stem from several factors, from suboptimal dosage to issues with the experimental model itself.

  • Troubleshooting Steps:

    • Pharmacokinetic (PK) Analysis: Determine the concentration of [Compound Name] in the plasma and target tissue over time. It's possible the compound is not reaching the site of action in sufficient concentrations or is being metabolized too quickly.

    • Target Engagement Assay: Confirm that [Compound Name] is binding to its intended molecular target in the animal model at the administered dose.

    • Review the Disease Model: Ensure the animal model accurately recapitulates the human disease and that the target of [Compound Name] is relevant to the model's pathology.

    • Dosing Frequency and Route of Administration: The current dosing regimen may not be optimal. Consider more frequent administration or a different route (e.g., intravenous vs. oral) to improve exposure.

Q3: We are seeing significant variability in our results between animals in the same treatment group. How can we reduce this?

A3: High variability can mask true treatment effects.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing, and sample collection, are performed consistently.

    • Animal Characteristics: Use animals of the same age, sex, and genetic background.

    • Environmental Factors: Maintain consistent housing conditions (e.g., light/dark cycle, temperature, diet).

    • Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with [Compound Name].

Issue Potential Cause Recommended Action
Inconsistent drug solubility in vehicle - Improper formulation technique- Saturation of the vehicle- Temperature sensitivity- Use a sonicator or vortex to ensure complete dissolution.- Test different vehicles or co-solvents.- Prepare the formulation fresh before each use.
Precipitation of [Compound Name] upon injection - Poor solubility at physiological pH- Interaction with blood components- Adjust the pH of the formulation.- Consider a different route of administration or a slower infusion rate.
Unexpected behavioral changes in animals - Off-target effects of [Compound Name]- Central nervous system (CNS) penetration- Conduct a comprehensive behavioral assessment.- Measure brain tissue concentration of [Compound Name].
Discrepancy between in vitro and in vivo results - Poor bioavailability- Rapid metabolism- Inappropriate animal model- Perform pharmacokinetic studies.- Analyze for metabolites of [Compound Name].- Re-evaluate the suitability of the chosen animal model.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice, Sprague-Dawley rats).

  • Group Size: n = 3-5 animals per group.

  • Dose Escalation:

    • Start with a dose predicted from in vitro data and allometric scaling.

    • Administer escalating doses of [Compound Name] to different groups (e.g., 1, 5, 10, 25, 50 mg/kg).

    • Include a vehicle control group.

  • Monitoring:

    • Observe animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

    • Record body weight daily.

    • At the end of the study (typically 7-14 days), collect blood for hematology and clinical chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Definition: The highest dose that does not cause significant toxicity or more than 10% body weight loss.

Protocol 2: Pharmacokinetic (PK) Study
  • Animal Model: Use the same species as in the efficacy studies.

  • Group Size: n = 3 animals per time point.

  • Dosing: Administer a single dose of [Compound Name] (typically a dose below the MTD).

  • Sample Collection:

    • Collect blood samples at multiple time points post-dose (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Process blood to obtain plasma.

    • At the final time point, collect target tissues.

  • Analysis:

    • Quantify the concentration of [Compound Name] in plasma and tissue samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).

Quantitative Data Summary

Table 1: Example Dose-Ranging Study for [Compound Name] in Mice

Dose (mg/kg)Body Weight Change (%)Clinical Signs of ToxicityMortality
Vehicle+2.5%None0/5
1+2.1%None0/5
5+1.8%None0/5
10-3.2%Mild lethargy0/5
25-11.5%Lethargy, ruffled fur1/5
50-18.7%Severe lethargy, ataxia3/5

Table 2: Example Pharmacokinetic Parameters of [Compound Name] in Rats after a Single 10 mg/kg Oral Dose

ParameterPlasmaTarget Tissue (e.g., Tumor)
Cmax (ng/mL or ng/g)1500850
Tmax (hr)1.02.0
AUC (0-24h) (nghr/mL or nghr/g)98006200
t1/2 (hr)4.56.2

Visualizations

experimental_workflow cluster_preclinical Preclinical Optimization Workflow in_vitro In Vitro Efficacy (e.g., IC50) allometry Allometric Scaling in_vitro->allometry Predict starting dose mtd_study MTD Study in Rodents allometry->mtd_study pk_study Pharmacokinetic (PK) Study mtd_study->pk_study Select dose below MTD efficacy_study Efficacy Study in Disease Model pk_study->efficacy_study Inform dosing regimen

Caption: Workflow for preclinical dose optimization of a novel compound.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway for [Compound Name] compound [Compound Name] receptor Target Receptor compound->receptor Binds and inhibits kinase1 Kinase A receptor->kinase1 Inhibition kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor X kinase2->transcription_factor Activation gene_expression Target Gene Expression transcription_factor->gene_expression Regulates cellular_response Therapeutic Effect (e.g., Apoptosis) gene_expression->cellular_response

Caption: A hypothetical signaling pathway inhibited by [Compound Name].

Troubleshooting Aromoline synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for the synthesis of Aromoline, focusing on the key Pictet-Spengler reaction for the formation of the core tetrahydroisoquinoline structure.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and related tetrahydroisoquinoline alkaloids?

A1: The most common and efficient method for synthesizing the tetrahydroisoquinoline core of this compound is the Pictet-Spengler reaction.[1][2][3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

Q2: What are the typical catalysts and reaction conditions for the Pictet-Spengler reaction?

A2: Traditionally, the Pictet-Spengler reaction is carried out under acidic conditions, often requiring strong acids like concentrated hydrochloric acid or superacids, and high temperatures.[3][4] However, milder and more sustainable methods have been developed, including the use of phosphate buffers, which can be particularly useful for sensitive substrates.[1] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times.[5]

Q3: I am observing a low yield of my desired this compound product. What are the potential causes?

A3: Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or product, and formation of side products. Key areas to investigate are the reactivity of your specific β-arylethylamine and carbonyl compound, the strength of the acid catalyst, reaction temperature, and reaction time. For less reactive substrates, stronger acids or higher temperatures may be necessary.[4]

Q4: What are some common side products in this compound synthesis via the Pictet-Spengler reaction?

A4: Common side products can include N-acylated intermediates that fail to cyclize, over-oxidation of the tetrahydroisoquinoline to a dihydroisoquinoline or isoquinoline, and byproducts from competing reactions if the substrates have sensitive functional groups.[1][5] Protecting sensitive functional groups, such as phenols, may be necessary to prevent side reactions.[1]

Troubleshooting Guide

Problem 1: Low or No Product Formation
Potential Cause Suggested Solution Relevant Experimental Protocol
Insufficiently acidic conditions for cyclization. Increase the concentration of the acid catalyst or switch to a stronger acid (e.g., trifluoroacetic acid, superacids).[2][4]See Protocol 1: Classical Pictet-Spengler Reaction.
Low reactivity of the aldehyde or ketone. Use a more reactive carbonyl compound or increase the reaction temperature. Microwave-assisted heating can also enhance reaction rates.[5]See Protocol 2: Microwave-Assisted Pictet-Spengler Reaction.
Decomposition of starting materials or product. Employ milder reaction conditions. Consider using a phosphate buffer system instead of strong acids, especially for sensitive substrates.[1]See Protocol 3: Phosphate-Buffered Pictet-Spengler Reaction.
Steric hindrance. If using a bulky ketone, consider alternative synthetic strategies or catalysts designed for sterically demanding substrates.[1]
Problem 2: Formation of Multiple Products/Impure Product
Potential Cause Suggested Solution Relevant Experimental Protocol
Oxidation of the tetrahydroisoquinoline product. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Side reactions involving unprotected functional groups (e.g., phenols). Protect sensitive functional groups prior to the Pictet-Spengler reaction. For example, use a suitable protecting group for hydroxyl moieties.[1]
Formation of N-acyliminium ion intermediates leading to alternative cyclization pathways. Optimize the reaction conditions (acid catalyst, temperature) to favor the desired Pictet-Spengler cyclization.See Protocol 1: Classical Pictet-Spengler Reaction.
Incomplete purification. Employ appropriate purification techniques such as column chromatography or recrystallization. The use of morpholine has been reported for the purification of related aromatic acids, which could be adapted for acidic impurities.[6]

Experimental Protocols

Protocol 1: Classical Pictet-Spengler Reaction
  • Dissolve the β-arylethylamine (1 equivalent) in a suitable solvent (e.g., toluene, methanol).

  • Add the aldehyde or ketone (1-1.2 equivalents).

  • Add the acid catalyst (e.g., trifluoroacetic acid, 1-2 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature or heat to reflux (e.g., 70-110 °C) for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Pictet-Spengler Reaction
  • In a microwave-safe vial, combine the β-arylethylamine (1 equivalent), the aldehyde or ketone (1-1.2 equivalents), and the acid catalyst in a suitable solvent (e.g., toluene).[5]

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 140 °C) for a specified time (e.g., 30 minutes).[5]

  • After cooling, work up the reaction as described in Protocol 1.

Protocol 3: Phosphate-Buffered Pictet-Spengler Reaction
  • Prepare a phosphate buffer solution (e.g., pH 7-9).

  • Dissolve the β-arylethylamine (1 equivalent) and the ketone (1.5 equivalents) in a mixture of methanol and the phosphate buffer.[1]

  • Heat the reaction mixture (e.g., 70 °C) for 24-48 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and extract the product with an organic solvent.

  • Purify the product as described in Protocol 1.

Visualizations

pictet_spengler_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine β-Arylethylamine SchiffBase Schiff Base/Iminium Ion Amine->SchiffBase Carbonyl Aldehyde/Ketone Carbonyl->SchiffBase + H+ Mannich Intramolecular Mannich Reaction SchiffBase->Mannich Electrophilic Aromatic Substitution THIQ Tetrahydroisoquinoline (this compound Core) Mannich->THIQ - H+

Caption: Pictet-Spengler Reaction Pathway for this compound Synthesis.

troubleshooting_workflow cluster_solutions_multiple Troubleshooting Multiple Products cluster_solutions_low_yield Troubleshooting Low Yield Start Low Yield or Impure Product in this compound Synthesis CheckPurity Analyze Crude Product (TLC, LC-MS, NMR) Start->CheckPurity MultipleSpots Multiple Products Observed CheckPurity->MultipleSpots Yes NoProduct No/Low Product Formation CheckPurity->NoProduct No InertAtmosphere Use Inert Atmosphere MultipleSpots->InertAtmosphere ProtectingGroups Add Protecting Groups MultipleSpots->ProtectingGroups OptimizePurification Optimize Purification MultipleSpots->OptimizePurification StrongerAcid Increase Acid Strength/Concentration NoProduct->StrongerAcid HigherTemp Increase Reaction Temperature NoProduct->HigherTemp MilderConditions Use Milder Conditions (e.g., Phosphate Buffer) NoProduct->MilderConditions

Caption: Troubleshooting Workflow for this compound Synthesis Side Reactions.

References

Technical Support Center: Amorolfine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the purification of Amorolfine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Amorolfine purification process.

Problem Potential Cause Suggested Solution
Low Yield After Crystallization Improper solvent system, cooling rate is too fast, or the concentration of Amorolfine in the solution is too low.Screen for optimal solvent/anti-solvent systems. Employ a gradual cooling process to allow for proper crystal formation. Concentrate the solution to the point of supersaturation before cooling.
High Levels of Impurities in Final Product Inefficient upstream purification steps (e.g., column chromatography), co-precipitation of impurities, or degradation of the product.Optimize the mobile phase and stationary phase for column chromatography to improve separation. Consider a multi-step purification approach, including different chromatographic techniques. Ensure the pH and temperature are controlled to prevent degradation.
Poor Peak Shape in HPLC Analysis Inappropriate column chemistry, incorrect mobile phase pH, or column overload.Use a C18 column and an acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) to ensure the amine group is protonated. Adjust the injection volume or sample concentration to avoid overloading the column.
Inconsistent Batch-to-Batch Purity Variability in raw material quality, slight deviations in process parameters (e.g., temperature, pH, time).Implement stringent quality control for starting materials. Standardize all process parameters and document any deviations. Utilize process analytical technology (PAT) to monitor and control critical parameters in real-time.

Frequently Asked Questions (FAQs)

What are the most common impurities found during Amorolfine synthesis and purification?

Common impurities can include starting materials, by-products from side reactions, and degradation products. Specific impurities are often related to the synthetic route used but may include isomers of Amorolfine or related morpholine derivatives.

What is the recommended method for primary purification of crude Amorolfine?

Column chromatography is a widely used method for the initial purification of crude Amorolfine. A silica gel stationary phase with a gradient elution system of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or isopropanol) is often effective.

How can I improve the crystal quality of Amorolfine?

To improve crystal quality, a slow crystallization process is recommended. This can be achieved by slowly cooling the supersaturated solution or by using a vapor diffusion method. Seeding the solution with a small, high-quality crystal of Amorolfine can also promote the growth of larger, more uniform crystals.

What analytical techniques are suitable for assessing the purity of Amorolfine?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for assessing the purity of Amorolfine. Other techniques include Gas Chromatography (GC) for volatile impurities, Mass Spectrometry (MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) for structural confirmation and purity assessment.

Experimental Protocols

Protocol 1: Column Chromatography for Crude Amorolfine Purification
  • Stationary Phase Preparation: A silica gel slurry is prepared in the initial mobile phase solvent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: The slurry is carefully poured into a glass column and allowed to pack under gravity or with gentle pressure to ensure a uniform bed.

  • Sample Loading: The crude Amorolfine is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel bed.

  • Elution: The mobile phase is passed through the column. A gradient elution is typically employed, starting with a low polarity solvent mixture and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).

  • Fraction Collection: Fractions are collected as the eluent exits the column.

  • Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure Amorolfine.

  • Solvent Evaporation: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified Amorolfine.

Protocol 2: Recrystallization of Amorolfine
  • Solvent Selection: A suitable solvent system is chosen where Amorolfine is sparingly soluble at room temperature but highly soluble at an elevated temperature. A common system is isopropanol-water.

  • Dissolution: The purified Amorolfine from chromatography is dissolved in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If any insoluble impurities are present, the hot solution is filtered.

  • Cooling: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Crystal Collection: The formed crystals are collected by filtration.

  • Washing: The crystals are washed with a small amount of cold solvent to remove any remaining impurities.

  • Drying: The crystals are dried under vacuum to remove any residual solvent.

Visualizations

experimental_workflow crude Crude Amorolfine dissolve Dissolve in Minimal Solvent crude->dissolve column Silica Gel Column Chromatography dissolve->column fractions Collect Fractions column->fractions analyze Analyze Fractions (TLC/HPLC) fractions->analyze combine Combine Pure Fractions analyze->combine evaporate Solvent Evaporation combine->evaporate purified Partially Purified Amorolfine evaporate->purified recrystallize Recrystallization purified->recrystallize final_product High-Purity Amorolfine Crystals recrystallize->final_product

Caption: A typical experimental workflow for the purification of Amorolfine.

troubleshooting_logic start Low Purity Detected check_chroma Review Chromatography Parameters start->check_chroma check_cryst Review Crystallization Protocol start->check_cryst optimize_mobile Optimize Mobile Phase and Gradient check_chroma->optimize_mobile check_loading Check Sample Loading check_chroma->check_loading optimize_solvent Optimize Solvent System check_cryst->optimize_solvent optimize_cooling Optimize Cooling Rate check_cryst->optimize_cooling success Purity Improved optimize_mobile->success check_loading->success optimize_solvent->success optimize_cooling->success

Technical Support Center: Enhancing the Bioavailability of Aromoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aromoline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the bioavailability of this compound, a bisbenzylisoquinoline alkaloid with low aqueous solubility. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound in our preclinical animal studies after oral administration. What could be the primary reason for this?

A1: The low oral bioavailability of this compound is likely attributable to its poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract. As a lipophilic compound, it may also be subject to significant first-pass metabolism in the gut wall and liver. For a drug to be absorbed into the bloodstream, it must first be dissolved in the GI fluids. Poor solubility leads to a low concentration gradient across the intestinal membrane, resulting in minimal absorption.

Q2: What are the initial steps we should take to improve the oral absorption of this compound?

A2: A multi-pronged approach is recommended. Start by characterizing the physicochemical properties of your this compound sample, including its solubility in various biorelevant media (e.g., simulated gastric and intestinal fluids) and its permeability (e.g., using a Caco-2 cell model). Concurrently, you can explore formulation strategies designed to enhance solubility and dissolution rate. Two widely adopted and effective approaches for poorly soluble drugs like this compound are nanosuspension and self-nanoemulsifying drug delivery systems (SNEDDS).

Q3: How does particle size reduction, such as creating a nanosuspension, improve bioavailability?

A3: Reducing the particle size of a drug to the nanometer range (typically below 1000 nm) significantly increases its surface area-to-volume ratio.[1] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate. This enhanced dissolution velocity can lead to higher drug concentrations in the GI tract, thereby increasing the driving force for absorption across the intestinal epithelium.

Q4: What is a Self-Nanoemulsifying Drug Delivery System (SNEDDS), and how can it enhance this compound's bioavailability?

A4: A SNEDDS is an isotropic mixture of oils, surfactants, and co-surfactants that spontaneously forms a fine oil-in-water nanoemulsion (with droplet sizes typically between 20-200 nm) upon gentle agitation in an aqueous medium, such as the fluids in the GI tract.[2][3] By pre-dissolving this compound in this lipid-based formulation, you bypass the dissolution step in the GI tract. The nano-sized droplets provide a large interfacial area for drug release and absorption. Furthermore, some excipients used in SNEDDS can inhibit efflux transporters like P-glycoprotein and reduce first-pass metabolism by cytochrome P450 enzymes in the gut, further enhancing bioavailability.[4]

Troubleshooting Guides

Issue 1: Difficulty in Preparing a Stable this compound Nanosuspension
Symptom Potential Cause Troubleshooting Step
Rapid particle aggregation and sedimentation. Inadequate stabilizer concentration or inappropriate stabilizer type.Screen a variety of stabilizers (e.g., HPMC, PVA, Tween 80, Poloxamer 188) at different concentrations (typically 0.5-2.0% w/v). A combination of a polymeric stabilizer and a surfactant often provides better stability.
Crystal growth during storage (Ostwald ripening). High solubility of the drug in the dispersion medium, leading to the dissolution of smaller particles and growth of larger ones.Select a stabilizer that strongly adsorbs to the drug particle surface. Consider converting the nanosuspension to a solid form (e.g., via freeze-drying or spray-drying) for long-term stability.[5]
Inability to achieve desired particle size. Insufficient energy input during milling or homogenization.Increase the milling time, number of homogenization cycles, or homogenization pressure.[5] Ensure the appropriate size and density of milling media are used.
Change in crystalline form of this compound during processing. High mechanical stress and temperature changes during milling.Monitor the temperature during milling and use a jacketed vessel if necessary. Characterize the solid-state of the processed drug using techniques like DSC and XRD. If an undesirable polymorphic transition occurs, an alternative method like precipitation may be explored.[6]
Issue 2: Poor Performance or Instability of an this compound SNEDDS Formulation
Symptom Potential Cause Troubleshooting Step
Formulation does not form a clear nanoemulsion upon dilution; appears cloudy or milky. The formulation is forming a microemulsion or a coarse emulsion due to incorrect excipient ratios or poor self-emulsification.Optimize the ratio of oil, surfactant, and co-surfactant. Construct a ternary phase diagram to identify the optimal self-nanoemulsifying region. Increase the surfactant-to-oil ratio.
Drug precipitation upon dilution in aqueous media. The drug load is too high, exceeding the solubilization capacity of the nanoemulsion droplets.Reduce the concentration of this compound in the SNEDDS formulation. Screen different oils and surfactants to find a system with higher solubilization capacity for this compound.
Phase separation or cracking of the SNEDDS formulation during storage. Thermodynamic instability of the formulation due to inappropriate excipient selection or ratios.Re-evaluate the components of the SNEDDS. Ensure all components are miscible. Store the formulation in a well-sealed container at a controlled temperature.
Low in vivo performance despite good in vitro emulsification. The drug may be precipitating in the GI tract due to the digestion of lipid components.Incorporate polymers that can inhibit crystallization in the formulation. Perform in vitro lipolysis studies to understand how the formulation behaves under simulated GI conditions.

Data Presentation

The following table presents hypothetical data to illustrate the potential improvements in this compound's properties and pharmacokinetic parameters following formulation into a nanosuspension or a SNEDDS.

Parameter Unprocessed this compound This compound Nanosuspension This compound SNEDDS
Aqueous Solubility (µg/mL) 0.55.2>100 (in formulation)
Particle Size >10 µm150 nm45 nm (droplet size)
Dissolution Rate (in SIF) Very SlowRapidBypassed
Cmax (ng/mL) 25110250
Tmax (hr) 4.01.51.0
AUC (0-24h) (ng·hr/mL) 1507501800
Relative Bioavailability -500%1200%

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by Wet Media Milling

Objective: To produce a stable nanosuspension of this compound with a particle size of less than 200 nm.

Materials:

  • This compound powder

  • Stabilizer solution (e.g., 1% w/v Hydroxypropyl methylcellulose (HPMC) in deionized water)

  • Milling media (e.g., 0.5 mm yttrium-stabilized zirconium oxide beads)

  • High-energy planetary ball mill or a bead mill

  • Particle size analyzer

Procedure:

  • Prepare the stabilizer solution by dissolving HPMC in deionized water with gentle stirring.

  • Create a pre-suspension by dispersing 1% w/v this compound powder in the stabilizer solution.

  • Add the pre-suspension and milling media to the milling chamber. The volume of milling media should be approximately 50-60% of the chamber volume.

  • Mill the suspension at a high speed (e.g., 600 rpm) for a predetermined duration (e.g., 2-8 hours).

  • Periodically withdraw small samples to monitor the particle size distribution using a dynamic light scattering (DLS) particle size analyzer.

  • Continue milling until the desired particle size (D90 < 200 nm) is achieved and the particle size distribution is unimodal.

  • Separate the nanosuspension from the milling media by pouring the contents through a sieve.

  • Store the final nanosuspension at 4°C. For long-term stability, consider lyophilization.

Protocol 2: Formulation of an this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)

Objective: To develop a SNEDDS formulation that can encapsulate this compound and spontaneously form a nanoemulsion upon dilution.

Materials:

  • This compound powder

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH40, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)

  • Vortex mixer

  • Heated magnetic stirrer

Procedure:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Ternary Phase Diagram Construction: Based on the solubility studies, select an oil, surfactant, and co-surfactant. Prepare a series of blank formulations with varying ratios of these three components. Titrate each mixture with water and observe the formation of emulsions to identify the self-nanoemulsifying region.

  • SNEDDS Formulation: Select an optimal ratio of oil, surfactant, and co-surfactant from the phase diagram.

  • Add the calculated amount of this compound to the oil phase and heat gently (e.g., 40°C) under constant stirring until the drug is completely dissolved.

  • Add the surfactant and co-surfactant to the oily mixture and vortex until a clear, homogenous liquid is formed.

  • Characterization:

    • Self-emulsification test: Add 1 mL of the SNEDDS formulation to 250 mL of deionized water in a beaker with gentle stirring. Observe the time it takes to form a clear or slightly opalescent nanoemulsion.

    • Droplet size analysis: Measure the droplet size and polydispersity index (PDI) of the resulting nanoemulsion using a particle size analyzer.

    • Drug content: Determine the concentration of this compound in the SNEDDS formulation using a validated analytical method (e.g., HPLC).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_approaches Enhancement Strategies cluster_evaluation Evaluation start Low Bioavailability of this compound solubility Physicochemical Characterization (Solubility, Permeability) start->solubility nanosuspension Nanosuspension solubility->nanosuspension Approach 1 snedds SNEDDS solubility->snedds Approach 2 invitro In Vitro Characterization (Particle Size, Dissolution) nanosuspension->invitro snedds->invitro invivo In Vivo Pharmacokinetic Study invitro->invivo end Enhanced Bioavailability invivo->end

Caption: Experimental workflow for enhancing this compound bioavailability.

snedds_mechanism cluster_oral Oral Administration cluster_gi Gastrointestinal Tract snedds_capsule SNEDDS Capsule (this compound in Oil/Surfactant Matrix) emulsification Spontaneous Emulsification in GI Fluids snedds_capsule->emulsification Ingestion nanoemulsion Formation of Nanoemulsion Droplets emulsification->nanoemulsion drug_release This compound Release at Absorption Site nanoemulsion->drug_release absorption Enhanced Absorption into Bloodstream drug_release->absorption

Caption: Mechanism of SNEDDS for enhancing oral drug delivery.

first_pass_metabolism cluster_absorption GI Absorption cluster_liver Hepatic First Pass drug_lumen This compound in GI Lumen gut_wall Intestinal Wall (Enterocytes) CYP3A4 Metabolism drug_lumen->gut_wall portal_vein Portal Vein gut_wall->portal_vein Absorbed Drug liver Liver Extensive Metabolism portal_vein->liver systemic_circulation Systemic Circulation (Reduced Bioavailability) liver->systemic_circulation Drug Escaping Metabolism

Caption: Pathway of first-pass metabolism for an oral drug.

References

Technical Support Center: Aromoline Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the degradation of Aromoline during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored at controlled room temperature (25°C ± 2°C) with 60% ± 5% relative humidity (RH) for long-term storage.[1] For extended durations, storage at -20°C is also a common practice for preserving alkaloids.[2] It is crucial to protect the compound from light and moisture.

Q2: What are the primary factors that can cause this compound degradation?

A2: Like many complex alkaloids, this compound degradation can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate chemical degradation.

  • Humidity: Moisture can facilitate hydrolytic degradation.

  • Light: Exposure to UV or visible light can lead to photolytic degradation.

  • pH: Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis.

  • Oxidizing agents: Contact with oxidative agents can lead to the formation of oxidation products.

Q3: How can I detect and quantify this compound and its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for separating and quantifying this compound from its potential degradation products.[3][4] This method typically uses a C18 column with a mobile phase consisting of a buffer and an organic solvent, with UV detection.

Q4: What are the expected degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on its bisbenzylisoquinoline structure containing ether linkages, potential degradation pathways could involve hydrolysis of the ether bonds and oxidation of the aromatic rings.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of long-term stored this compound.

Problem Possible Cause(s) Recommended Action(s)
Loss of Potency in Stored this compound Sample - Inappropriate storage temperature. - Exposure to light or humidity. - Natural degradation over time.- Verify storage conditions (temperature, humidity, light protection). - Perform a forced degradation study to identify potential degradation pathways. - Re-test the sample using a validated stability-indicating HPLC method to accurately quantify the remaining this compound.
Appearance of Unknown Peaks in HPLC Chromatogram - Formation of degradation products. - Contamination of the sample or solvent.- Conduct a forced degradation study to see if the unknown peaks match any of the induced degradation products. - Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate their structures. - Analyze a blank (solvent) injection to rule out solvent contamination.
Changes in Physical Appearance (e.g., color change) - Significant degradation of the compound. - Oxidation of the material.- Do not use the material for experiments. - Document the changes and investigate the storage conditions. - Analyze the sample by HPLC to assess the extent of degradation.
Inconsistent Results Between Different Batches - Variation in the initial purity of the batches. - Different storage histories of the batches.- Review the Certificate of Analysis for each batch. - Ensure all batches have been stored under identical, controlled conditions. - Perform a comparative analysis of the batches using the same HPLC method.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes to demonstrate how to present such information.

Storage Condition Time Point This compound Assay (%) Total Degradation Products (%)
25°C / 60% RH 0 Months99.8< 0.1
6 Months98.51.3
12 Months97.12.7
40°C / 75% RH 0 Months99.8< 0.1
3 Months95.24.6
6 Months90.59.3
-20°C 0 Months99.8< 0.1
12 Months99.50.3
24 Months99.10.7

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in methanol and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • Dissolve the exposed sample in methanol and dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

Objective: To quantify this compound and separate it from its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

This compound This compound Hydrolysis Hydrolytic Degradant (Ether Cleavage Product) This compound->Hydrolysis Acid/Base Moisture Oxidation Oxidative Degradant (N-Oxide or Aromatic Hydroxylation) This compound->Oxidation Oxidizing Agent Photolysis Photolytic Isomer This compound->Photolysis UV/Visible Light

Caption: Hypothetical degradation pathway of this compound.

start Start: Receive this compound Sample prep Prepare Sample for HPLC Analysis start->prep hplc Analyze by Stability-Indicating HPLC Method prep->hplc data Process Chromatographic Data hplc->data check_purity Purity > 99%? data->check_purity pass Sample is Stable Proceed with Experiment check_purity->pass Yes fail Investigate Degradation (See Troubleshooting Guide) check_purity->fail No end End pass->end fail->end

Caption: Experimental workflow for this compound stability assessment.

start Unexpected Peak in HPLC? check_blank Is the Peak Present in Blank Injection? start->check_blank solvent_issue Source is Solvent/System Contamination check_blank->solvent_issue Yes degradation_product Potential Degradation Product check_blank->degradation_product No forced_deg Compare with Forced Degradation Samples degradation_product->forced_deg lcms Characterize with LC-MS degradation_product->lcms

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

Technical Support Center: Refining Aromoline Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Aromoline" is a hypothetical hydrophobic small-molecule kinase inhibitor used here as a representative model to address common challenges in targeted drug delivery. The data, protocols, and pathways are illustrative and based on established principles for delivering similar therapeutic agents.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining this compound delivery systems for targeted therapy.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in formulating a delivery system for this compound?

A1: The primary challenge stems from this compound's hydrophobic nature. Like many kinase inhibitors, it has poor aqueous solubility, which can lead to low bioavailability and difficulties in developing parenteral formulations.[1] Nanocarrier systems, such as liposomes or polymeric nanoparticles, are often necessary to improve solubility, protect the drug from degradation, and enable targeted delivery.[2][3]

Q2: Which type of nanocarrier is best for this compound?

A2: The choice between liposomes, polymeric nanoparticles, or other systems depends on the specific therapeutic goal. Liposomes offer excellent biocompatibility and can encapsulate both hydrophobic and hydrophilic drugs.[2][4] Polymeric nanoparticles can provide sustained-release profiles and can be readily functionalized for active targeting. The optimal carrier must be determined experimentally by evaluating drug loading, release kinetics, stability, and in vivo performance.

Q3: What is the significance of PEGylation for this compound nanocarriers?

A3: PEGylation, the process of attaching polyethylene glycol (PEG) to the surface of nanoparticles, creates a hydrophilic shield that reduces recognition by the reticuloendothelial system (RES).[5][6] This process prolongs the circulation time of the nanocarrier in the bloodstream, increasing the probability of it reaching the target tissue, a critical factor for effective targeted therapy.[5]

Q4: How does the enhanced permeability and retention (EPR) effect benefit this compound delivery?

A4: The EPR effect is a key principle of passive targeting in cancer therapy.[6][7] Tumor tissues often have leaky blood vessels and poor lymphatic drainage. Nanoparticles of a certain size (typically <200 nm) can pass through these leaky vessels and accumulate in the tumor microenvironment, leading to a higher local concentration of this compound compared to healthy tissues.[7]

Q5: What are the critical quality attributes (CQAs) to monitor for an this compound nanoformulation?

A5: Key CQAs for any nanoparticle-based drug delivery system include:

  • Particle Size and Polydispersity Index (PDI): Affects biodistribution, cellular uptake, and stability.[8]

  • Zeta Potential: Indicates colloidal stability and influences interactions with biological membranes.[9]

  • Drug Loading and Encapsulation Efficiency (%EE): Determines the therapeutic dose and manufacturing efficiency.[10]

  • In Vitro Drug Release Profile: Predicts the in vivo behavior and therapeutic window.

  • Stability: Both physical (aggregation) and chemical (drug degradation) stability over time.[11]

Troubleshooting Guides

Formulation & Encapsulation Issues
Problem Potential Causes Recommended Solutions
Low Encapsulation Efficiency (%EE) 1. Poor affinity of this compound for the nanoparticle core/bilayer.2. Drug precipitation during formulation.3. Suboptimal drug-to-lipid/polymer ratio.[4]4. Inefficient formulation method (e.g., thin-film hydration for hydrophobic drugs).[12]1. Modify the lipid or polymer composition to enhance hydrophobic interactions.2. Optimize the solvent system and evaporation rate to prevent premature drug crystallization.3. Systematically vary the drug-to-carrier ratio to find the optimal loading capacity.4. Employ alternative methods like nanoprecipitation or microfluidics, which can improve encapsulation for hydrophobic drugs.[13]
Particle Aggregation During Formulation 1. Insufficient surface charge (low absolute Zeta Potential).2. High concentration of nanoparticles.3. Inadequate steric stabilization (e.g., insufficient PEGylation).4. Presence of residual organic solvents.1. Adjust the pH of the formulation buffer or incorporate charged lipids/polymers to increase surface charge.2. Work with more dilute suspensions during critical formulation steps.3. Increase the density or molecular weight of the PEG-lipid/polymer.4. Ensure complete removal of organic solvents through dialysis or tangential flow filtration.
Inconsistent Batch-to-Batch Results 1. Variability in raw materials (lipids, polymers).2. Poor control over process parameters (e.g., sonication time/power, extrusion pressure, stirring rate).3. Fluctuations in environmental conditions (temperature, humidity).1. Source high-purity, well-characterized raw materials and perform incoming quality control.2. Standardize all process parameters and use automated or semi-automated systems where possible.3. Perform formulation in a controlled environment.
Particle Characterization Issues
Problem Potential Causes Recommended Solutions
High Polydispersity Index (PDI > 0.3) 1. Formation of multiple particle populations.2. Particle aggregation.3. Incomplete dissolution of components.4. Inefficient size reduction method (e.g., sonication).1. Optimize formulation parameters to favor the formation of a single, uniform population.2. Filter the sample through a syringe filter (e.g., 0.45 µm) before measurement to remove large aggregates.[14]3. Ensure all lipids/polymers are fully dissolved before initiating nanoparticle formation.4. Use extrusion through polycarbonate membranes for better size homogeneity, especially for liposomes.
Unstable Zeta Potential Readings 1. Low ionic strength of the dispersant.2. Contamination of the sample or measurement cell.3. High particle concentration leading to multiple scattering effects.1. Disperse particles in a buffer of known, consistent ionic strength (e.g., 10 mM NaCl).2. Thoroughly clean the measurement cell between samples.3. Dilute the sample to an appropriate concentration as recommended by the instrument manufacturer.
Particle Size Increases During Storage 1. Colloidal instability leading to aggregation.2. Fusion of lipid vesicles (for liposomes).3. Swelling of polymeric nanoparticles.1. Optimize surface charge and/or PEGylation for better electrostatic and steric stabilization.[9]2. Incorporate cholesterol into liposomal bilayers to increase rigidity and prevent fusion.[5]3. For polymeric nanoparticles, ensure complete cross-linking or use polymers with a high glass transition temperature.

Experimental Protocols

Protocol 1: Particle Size and Zeta Potential Measurement by DLS

Objective: To determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of this compound nanoparticles.

Methodology:

  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate filtered buffer (e.g., 10 mM PBS or 10 mM NaCl) to a final concentration suitable for Dynamic Light Scattering (DLS), typically in the range of 0.1-1.0 mg/mL. The final sample should be optically clear.

  • Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any large aggregates or dust particles that could interfere with the measurement.[14]

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up for at least 15-30 minutes for stabilization.

    • Set the measurement parameters: dispersant viscosity and refractive index, material refractive index, and temperature (typically 25°C).

  • Size Measurement:

    • Transfer the filtered sample into a clean, dust-free cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature for 2-5 minutes.

    • Perform at least three replicate measurements. The instrument software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter from the Brownian motion of the particles.[15]

  • Zeta Potential Measurement:

    • Transfer the filtered sample into a zeta potential cell, ensuring no air bubbles are trapped between the electrodes.

    • Place the cell in the instrument and perform at least three replicate measurements. The instrument applies an electric field and measures the particle velocity to determine the electrophoretic mobility and calculate the zeta potential.[16]

  • Data Analysis: Report the Z-average diameter, PDI, and mean zeta potential with standard deviations for the replicate measurements.

Protocol 2: Quantification of Drug Loading and Encapsulation Efficiency by HPLC

Objective: To determine the amount of this compound encapsulated within the nanoparticles.

Methodology:

  • Prepare a Calibration Curve:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., Methanol, Acetonitrile).

    • Create a series of standard solutions of known concentrations by serial dilution.

    • Inject each standard into a High-Performance Liquid Chromatography (HPLC) system and record the peak area.

    • Plot peak area versus concentration to generate a linear calibration curve.

  • Determine Total Drug Content (W_total):

    • Take a known volume of the original nanoparticle suspension (e.g., 100 µL).

    • Add a sufficient volume of an organic solvent (e.g., 900 µL of Methanol) to disrupt the nanoparticles and completely dissolve the encapsulated this compound.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the carrier material debris.

    • Analyze the supernatant by HPLC to determine the total concentration of this compound. Calculate W_total from this concentration.

  • Separate Free Drug from Encapsulated Drug (W_free):

    • Take a known volume of the original nanoparticle suspension.

    • Separate the unencapsulated "free" drug from the nanoparticles. Common methods include:

      • Ultracentrifugation: Pellet the nanoparticles, and the supernatant will contain the free drug.[17]

      • Size Exclusion Chromatography (SEC): Use a small column (e.g., Sephadex G-50) to separate the larger nanoparticles from the smaller, free drug molecules.[17]

      • Centrifugal Filter Units: Use a filter with a molecular weight cut-off (MWCO) that retains the nanoparticles but allows the free drug to pass through.

  • Quantify Free Drug: Analyze the filtrate/supernatant from Step 3 by HPLC to determine the concentration of free this compound and calculate W_free.

  • Calculate %EE and Drug Loading (%DL):

    • Encapsulation Efficiency (%EE) = [(W_total - W_free) / W_total] x 100 [17]

    • Drug Loading (%DL) = [(W_total - W_free) / Weight of Nanoparticles] x 100

Visualizations

Experimental Workflow for this compound Nanoparticle Development

G Workflow for Targeted this compound Nanoparticle Development A Formulation Design (Lipid/Polymer Selection) B Nanoparticle Synthesis (e.g., Thin-Film Hydration) A->B C Purification (Dialysis / SEC) B->C D Physicochemical Characterization C->D E In Vitro Release Study D->E Acceptable? J Size (DLS) PDI Zeta Potential %EE & %DL (HPLC) D->J F Cellular Uptake & Cytotoxicity Assays E->F I Optimization Loop E->I No G In Vivo Studies (PK/PD, Efficacy) F->G F->I No H Lead Formulation Selection G->H G->I No I->A Refine Formulation

Caption: A general experimental workflow for developing and optimizing targeted this compound nanoparticles.

Troubleshooting Batch Inconsistency

G Troubleshooting Inconsistent Batch Results start Inconsistent Results (Size, PDI, %EE) check_materials Raw Materials (Lipids, Polymer, Drug) Consistent? start->check_materials check_protocol Protocol Adherence Strict? check_materials->check_protocol Yes action_materials Source new batch Perform QC testing check_materials->action_materials No check_env Environmental Conditions Stable? check_protocol->check_env Yes action_protocol Create detailed SOP Use calibrated equipment Automate steps if possible check_protocol->action_protocol No action_env Control Temperature and Humidity check_env->action_env No end_point Problem Resolved check_env->end_point Yes action_materials->start action_protocol->start action_env->start

Caption: A decision tree for systematically troubleshooting batch-to-batch inconsistency.

Hypothetical this compound Signaling Pathway

G Hypothetical Signaling Pathway Targeted by this compound GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Ras Ras RTK->Ras P Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF P Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation This compound This compound This compound->RTK Inhibits (ATP-competitive)

Caption: this compound as a hypothetical kinase inhibitor targeting an upstream Receptor Tyrosine Kinase.

References

Validation & Comparative

Aromoline vs. Other Bisbenzylisoquinoline Alkaloids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bisbenzylisoquinoline alkaloid Aromoline with other prominent members of its class, including Berbamine, Tetrandrine, and Fangchinoline. This document summarizes key experimental data on their biological activities, details relevant experimental methodologies, and visualizes their known signaling pathways.

Comparative Biological Activities

Bisbenzylisoquinoline alkaloids are a diverse group of natural products known for their wide range of pharmacological effects.[1] This section presents a comparative summary of the in vitro efficacy of this compound, Berbamine, Tetrandrine, and Fangchinoline across antiviral, anticancer, and anti-inflammatory assays. The data, presented as IC50/EC50 values (the concentration required to inhibit 50% of the biological activity), offers a quantitative basis for comparison.

Antiviral Activity

Recent studies have highlighted the potential of bisbenzylisoquinoline alkaloids as antiviral agents, particularly against coronaviruses. This compound has demonstrated potent activity against multiple SARS-CoV-2 variants.[2]

AlkaloidVirusAssayCell LineIC50/EC50 (µM)
This compound SARS-CoV-2 (D614G)Pseudovirus Neutralization-0.67[2]
SARS-CoV-2 (Delta)Pseudovirus Neutralization-0.47[2]
SARS-CoV-2 (Omicron)Pseudovirus Neutralization-0.86[2]
HCoV-229EProtective EffectHuh74.33 (EC50)[2]
Berbamine HCoV-229EProtective EffectHuh75.11 (EC50)[2]
Influenza A Virus (IAV)Plaque Assay->2 (IC50)[3]
Tetrandrine Human Coronavirus OC43-MRC-5-[4]
Fangchinoline Human Coronavirus OC43-MRC-5-[4]
Encephalomyocarditis virus (EMCV)qRT-PCRL929~40[1]
Influenza A virus (H1N1)qRT-PCRA549~40[1]
Herpes simplex virus-1 (HSV-1)qRT-PCRA549~40[1]
Anticancer Activity

The anticancer properties of bisbenzylisoquinoline alkaloids have been extensively studied. These compounds exhibit cytotoxic effects against a variety of cancer cell lines, often through the induction of apoptosis and cell cycle arrest.

AlkaloidCell LineCancer TypeIC50 (µM)
Berbamine SMMC-7721Hepatocellular Carcinoma14.861 (Derivative)[5]
HCT116Colorectal Carcinoma-[5]
SKOV3Ovarian Cancer-[6]
Tetrandrine SUM-149Inflammatory Breast Cancer15.3[7]
SUM-159Metaplastic Breast Cancer24.3[7]
MDA-MB-231Breast Cancer1.18 (Derivative)[8]
PC3Prostate Cancer1.94 (Derivative)[8]
WM9Melanoma1.68 (Derivative)[8]
HELLeukemia1.57 (Derivative)[8]
K562Leukemia< positive controls (Derivative)[8]
Fangchinoline WM9Melanoma1.07 (Derivative)[9]
A549Lung Carcinoma0.26 (Derivative)[10]
MDA-MB-231Breast Cancer~5[11]
HepG2Hepatocellular Carcinoma~5[11]
PLC/PRF/5Hepatocellular Carcinoma~5[11]
Anti-inflammatory Activity

Bisbenzylisoquinoline alkaloids are also recognized for their anti-inflammatory effects. They can modulate various inflammatory pathways, leading to a reduction in pro-inflammatory mediators.

AlkaloidAssayIC50 (µM)
Berbamine --
Tetrandrine IL-5 Inhibition12.5 (95% inhibition)[12]
IL-6 Inhibition6 (86% inhibition)[12]
Fangchinoline IL-1β Release3.7 (Derivative)[13]
Cyclooxygenase Inhibition100 (35% inhibition)[12]
IL-6 Inhibition4 (63% inhibition)[12]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to generate the data presented in this guide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the bisbenzylisoquinoline alkaloids (e.g., this compound, Berbamine, Tetrandrine, Fangchinoline) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration.[9]

Anti-inflammatory In Vivo Assay (Carrageenan-Induced Paw Edema)

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.

Protocol Outline:

  • Animal Model: Rats or mice are used for this experiment.

  • Compound Administration: The animals are pre-treated with the test compound (e.g., Tetrandrine, Fangchinoline) or a vehicle control, typically via oral gavage.

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar tissue of the animal's hind paw to induce localized inflammation and edema.

  • Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema by the test compound is calculated by comparing the paw volume in the treated group to the vehicle control group.[1][14]

Western Blot Analysis of Signaling Proteins

Western blotting is a technique used to detect specific proteins in a sample and to semi-quantify their expression levels. This is crucial for elucidating the molecular mechanisms and signaling pathways affected by the alkaloids.

Protocol Outline:

  • Cell Lysis: Cells treated with the bisbenzylisoquinoline alkaloids are harvested and lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., β-catenin, Akt, NF-κB), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, and the signal is captured on X-ray film or with a digital imager.

  • Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels between different treatment groups.[8]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these alkaloids is essential for drug development. Below are visual representations of the known pathways for Berbamine, Fangchinoline, and Tetrandrine. The precise signaling pathways for this compound are still under investigation.

Berbamine: Inhibition of the Wnt/β-catenin Signaling Pathway

Berbamine has been shown to suppress the proliferation of cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[6] This pathway is crucial for cell fate, proliferation, and migration. In many cancers, this pathway is aberrantly activated. Berbamine's intervention leads to a decrease in the nuclear translocation of β-catenin, thereby reducing the transcription of target genes that promote cancer cell growth.[8][15]

Berbamine_Wnt_Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b_APC_Axin GSK3β/APC/Axin Complex Dsh->GSK3b_APC_Axin beta_catenin β-catenin GSK3b_APC_Axin->beta_catenin Phosphorylation Proteasome Proteasomal Degradation beta_catenin->Proteasome beta_catenin_nucleus β-catenin beta_catenin->beta_catenin_nucleus Nuclear Translocation TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Berbamine Berbamine Berbamine->GSK3b_APC_Axin Inhibits Destruction

Caption: Berbamine inhibits the Wnt/β-catenin pathway.

Fangchinoline: Suppression of the Akt/GSK-3β/Cyclin D1 Signaling Pathway

Fangchinoline has been reported to inhibit cell proliferation and induce apoptosis in breast cancer cells by suppressing the Akt/GSK-3β/Cyclin D1 signaling pathway.[16] Akt, a serine/threonine kinase, plays a critical role in cell survival and proliferation. By inhibiting Akt phosphorylation, Fangchinoline initiates a cascade that leads to the downregulation of Cyclin D1, a key regulator of the cell cycle, ultimately causing cell cycle arrest.[17]

Fangchinoline_Akt_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits CyclinD1 Cyclin D1 GSK3b->CyclinD1 Promotes Degradation Cell_Cycle G1/S Phase Progression CyclinD1->Cell_Cycle Fangchinoline Fangchinoline Fangchinoline->Akt Inhibits Phosphorylation

Caption: Fangchinoline suppresses the Akt/GSK-3β/Cyclin D1 pathway.

Tetrandrine: Modulation of NF-κB and MAPK Signaling Pathways

Tetrandrine exerts its anti-inflammatory and anticancer effects through the modulation of multiple signaling pathways, including the NF-κB and MAPK pathways. The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Tetrandrine can inhibit the activation of NF-κB, leading to a decrease in the expression of pro-inflammatory cytokines and survival proteins. The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis. Tetrandrine's influence on this pathway can contribute to its anticancer effects.

Tetrandrine_NFkB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasomal Degradation IkB->Proteasome NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Nuclear Translocation NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->NFkB Release Target_Genes Target Gene Transcription (e.g., IL-6, TNF-α) NFkB_nucleus->Target_Genes Inflammation Inflammation & Survival Target_Genes->Inflammation Tetrandrine Tetrandrine Tetrandrine->IKK Inhibits

Caption: Tetrandrine inhibits the NF-κB signaling pathway.

Conclusion

This compound and other bisbenzylisoquinoline alkaloids such as Berbamine, Tetrandrine, and Fangchinoline represent a promising class of natural products with diverse and potent biological activities. While this compound shows particularly strong potential as an antiviral agent, Berbamine, Tetrandrine, and Fangchinoline have well-documented anticancer and anti-inflammatory effects. The comparative data presented in this guide, along with the outlined experimental protocols and signaling pathway diagrams, provide a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development. Further research is warranted to fully elucidate the mechanisms of action of these compounds, particularly for this compound, and to explore their therapeutic potential in preclinical and clinical settings.

References

Comparative Analysis of Kinase Inhibitors Targeting the PI3K/Akt/mTOR Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of small molecule kinase inhibitors targeting the Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. While the initial query mentioned "Aromoline," publicly available scientific literature on a kinase inhibitor with this specific name is scarce. However, one study indicated its potential to decrease the phosphorylation of Akt, a key component of the PI3K/Akt/mTOR pathway.[1] Therefore, this guide focuses on a comparative analysis of well-characterized inhibitors of this critical cancer-related pathway, providing a valuable resource for researchers in the field.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is one of the most common molecular alterations in human cancers, making it a prime target for therapeutic intervention.[2][3] This guide will compare different classes of inhibitors targeting this pathway, including pan-PI3K inhibitors, isoform-selective PI3K inhibitors, dual PI3K/mTOR inhibitors, and Akt inhibitors.

Data Presentation: Comparative Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative kinase inhibitors against their primary targets within the PI3K/Akt/mTOR pathway. IC50 values are a standard measure of a drug's potency, indicating the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[4][5] Lower IC50 values denote higher potency.

InhibitorClassPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)mTOR (IC50, nM)Akt1 (IC50, nM)Akt2 (IC50, nM)Akt3 (IC50, nM)
Buparlisib (BKM120) Pan-PI3K52166262116>1000---
Idelalisib (CAL-101) PI3Kδ-selective8600400021002.5>10000---
Dactolisib (BEZ235) Dual PI3K/mTOR476756---
Ipatasertib (GDC-0068) Pan-Akt-----5238
MK-2206 Allosteric Akt-----121247

Note: IC50 values can vary depending on the specific assay conditions. Data presented here is a compilation from various sources for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used to characterize kinase inhibitors targeting the PI3K/Akt/mTOR pathway.

In Vitro Kinase Assay (for IC50 Determination)

This protocol describes a common method to determine the IC50 value of a compound against a purified kinase enzyme. This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the kinase.

1. Reagents and Materials:

  • Purified recombinant kinase (e.g., PI3Kα, Akt1)
  • Kinase-specific substrate (e.g., a peptide or protein)
  • ATP (Adenosine triphosphate)
  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
  • Test inhibitor (dissolved in DMSO)
  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
  • 384-well assay plates

2. Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.
  • Add a small volume of the diluted inhibitor to the wells of a 384-well plate. Include a DMSO-only control (no inhibition) and a control without kinase (background).
  • Add the purified kinase enzyme and the specific substrate to the wells.
  • Incubate for a short period at room temperature to allow the inhibitor to bind to the kinase.
  • Initiate the kinase reaction by adding ATP.
  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
  • Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent and a plate reader.

3. Data Analysis:

  • The raw data (e.g., luminescence or fluorescence intensity) is normalized to the controls.
  • The percentage of inhibition for each inhibitor concentration is calculated.
  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[5]

Cellular Phosphorylation Assay (Western Blot)

This protocol is used to assess the ability of an inhibitor to block the phosphorylation of a target protein within a cellular context.

1. Reagents and Materials:

  • Cancer cell line with an activated PI3K/Akt/mTOR pathway (e.g., MCF-7, PC-3)
  • Cell culture medium and supplements
  • Test inhibitor
  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
  • Protein quantification assay (e.g., BCA assay)
  • SDS-PAGE gels and electrophoresis equipment
  • Western blotting equipment
  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)
  • HRP-conjugated secondary antibody
  • Chemiluminescent substrate

2. Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.
  • Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 2 hours).
  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.
  • Determine the protein concentration of each lysate.
  • Denature the protein samples and separate them by SDS-PAGE.
  • Transfer the proteins to a PVDF membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
  • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.
  • Detect the signal using a chemiluminescent substrate and an imaging system.
  • Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

3. Data Analysis:

  • Quantify the band intensities of the phosphorylated and total proteins using image analysis software.
  • The ratio of phosphorylated protein to total protein is calculated for each treatment condition.
  • The results are expressed as a percentage of the untreated control.

Mandatory Visualizations

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: The PI3K/Akt/mTOR signaling cascade.

Experimental Workflow for Kinase Inhibitor Evaluation

Kinase_Inhibitor_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Preclinical In Vivo Studies a Compound Synthesis and Library Screening b In Vitro Kinase Assay (IC50 Determination) a->b c Kinome Selectivity Profiling b->c d Cellular Phosphorylation Assay (Western Blot) b->d e Cell Proliferation/ Viability Assay d->e f Apoptosis Assay e->f g Xenograft Tumor Models f->g h Pharmacokinetics/ Pharmacodynamics g->h

Caption: A typical workflow for the evaluation of kinase inhibitors.

Logical Comparison of PI3K/Akt/mTOR Inhibitor Classes

Inhibitor_Classes cluster_0 Inhibitor Classes Pathway PI3K/Akt/mTOR Pathway PanPI3K Pan-PI3K Inhibitors (e.g., Buparlisib) Pathway->PanPI3K Broad PI3K Inhibition IsoformPI3K Isoform-Selective PI3K Inhibitors (e.g., Idelalisib) Pathway->IsoformPI3K Specific PI3K Isoform Inhibition DualPI3KmTOR Dual PI3K/mTOR Inhibitors (e.g., Dactolisib) Pathway->DualPI3KmTOR Inhibition of PI3K and mTOR AktInhibitors Akt Inhibitors (e.g., Ipatasertib) Pathway->AktInhibitors Direct Akt Inhibition

References

Validating the Anti-inflammatory Effects of Aromoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel anti-inflammatory agents, plant-derived compounds have emerged as a promising area of research, offering potential alternatives to conventional drugs with fewer side effects. This guide provides a comparative analysis of the anti-inflammatory effects of a hypothetical compound, "Aromoline," represented here by the well-researched Rosmarinus officinalis (Rosemary) extract and its active constituents. The performance of these natural compounds is compared against established anti-inflammatory drugs, supported by experimental data from preclinical in vivo models.

Comparative Efficacy of this compound (Rosemary Extract) and Standard Anti-inflammatory Drugs

The anti-inflammatory potential of this compound (Rosemary extract) and its purified components, such as carnosol, betulinic acid, and ursolic acid, has been evaluated in various animal models. The data presented below summarizes the inhibitory effects on key inflammatory mediators and processes compared to the standard non-steroidal anti-inflammatory drug (NSAID) Indomethacin and a corticosteroid, Dexamethasone.

Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

TreatmentDose (mg/kg)Route of AdministrationInhibition of Edema (%) at 6hReference
Melissa officinalis Essential Oil200p.o.61.76%[1]
Melissa officinalis Essential Oil400p.o.70.58%[1]
Indomethacin10p.o.52.94%[1]

Table 2: Comparison of Anti-inflammatory Activity in Trauma-Induced Paw Edema Model

TreatmentDose (mg/kg)Route of AdministrationInhibition of Edema (%) at 6hReference
Melissa officinalis Essential Oil200p.o.91.66%[1]
Melissa officinalis Essential Oil400p.o.94.44%[1]
Indomethacin10p.o.91.66%[1]

Table 3: Effects on Inflammatory Mediators in Mouse Pleurisy Model

TreatmentInhibition of LeukocytesInhibition of ExudationInhibition of IL-1βInhibition of TNF-αInhibition of MPOInhibition of NOxReference
Rosmarinus officinalis Crude ExtractSignificantSignificantSignificantSignificantSignificantSignificant[2]
CarnosolSignificantSignificantSignificantSignificantSignificantSignificant[2]
Betulinic AcidSignificantSignificantSignificantSignificantSignificantSignificant[2]
Ursolic AcidSignificantSignificantSignificantSignificantSignificantSignificant[2]

Note: "Significant" indicates a statistically significant inhibition (p < 0.05) as reported in the study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the comparison.

1. Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[3][4]

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • The test substance (e.g., this compound/Rosemary extract), control (vehicle), or standard drug (e.g., Indomethacin) is administered orally (p.o.) or intraperitoneally (i.p.).

    • After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar tissue of the right hind paw.

    • Paw volume is measured at various time intervals post-carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

2. Mouse Pleurisy Model

This model is used to investigate the effects of anti-inflammatory agents on leukocyte migration and exudate formation in the pleural cavity.[2]

  • Animals: Swiss mice are commonly used.[2]

  • Procedure:

    • The test substance, control, or standard drug is administered to the animals.

    • After a set time, pleurisy is induced by intrapleural injection of a phlogistic agent like carrageenan.

    • At a predetermined time point after induction (e.g., 4 hours), the animals are euthanized.

    • The pleural cavity is washed with a known volume of saline containing heparin, and the fluid (pleural exudate) is collected.

    • The volume of the exudate is measured.

    • The total leukocyte count in the exudate is determined using a Neubauer chamber.

    • The exudate can be centrifuged, and the supernatant can be used to measure the levels of inflammatory mediators such as cytokines (TNF-α, IL-1β), myeloperoxidase (MPO), and nitrite/nitrate (NOx).[2]

  • Data Analysis: The results are expressed as the mean ± SEM for each group. Statistical significance between the groups is determined using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Signaling Pathways and Experimental Workflow

Inflammatory Signaling Pathway

Plant-derived compounds often exert their anti-inflammatory effects by modulating key signaling pathways.[5][6] The diagram below illustrates the NF-κB and MAPK signaling cascades, which are central to the inflammatory response and are common targets of phytochemicals.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Response Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK p38_MAPK p38_MAPK TLR4->p38_MAPK JNK JNK TLR4->JNK ERK ERK TLR4->ERK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB IκBα->NFκB Inhibition NFκB_n NF-κB NFκB->NFκB_n Translocation Gene_Expression Pro-inflammatory Gene Expression NFκB_n->Gene_Expression Cytokines TNF-α, IL-1β, IL-6 Gene_Expression->Cytokines COX2 COX-2 Gene_Expression->COX2 iNOS iNOS Gene_Expression->iNOS

Caption: Key inflammatory signaling pathways (NF-κB and MAPK) targeted by anti-inflammatory compounds.

Experimental Workflow for In Vivo Anti-inflammatory Assay

The following diagram outlines the typical workflow for an in vivo experiment to assess the anti-inflammatory effects of a test compound.

G cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_measurement Data Collection cluster_analysis Data Analysis A Animal Acclimatization B Baseline Paw Volume Measurement A->B C Grouping of Animals (Control, Standard, Test Groups) B->C D Administration of Vehicle, Standard Drug, or Test Compound C->D E Induction of Inflammation (e.g., Carrageenan Injection) D->E F Measurement of Paw Volume at Different Time Intervals E->F G Calculation of Edema Inhibition (%) F->G H Statistical Analysis (e.g., ANOVA) G->H I Conclusion on Anti-inflammatory Effect H->I

Caption: Workflow of the carrageenan-induced paw edema model for anti-inflammatory drug screening.

References

Cross-Validation of a Novel Quinoline Derivative's Anticancer Effects in Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "Aromoline" was not identified in the available literature. This guide therefore presents a comparative analysis of a representative novel quinoline derivative, referred to as Compound 91b1 , based on published experimental data. This serves as a template for the cross-validation and comparison of similar anticancer agents.

This guide provides a comprehensive comparison of the cytotoxic effects of the novel quinoline derivative, Compound 91b1, across various cancer and non-tumor cell lines. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of its potential as a therapeutic agent.

Comparative Cytotoxicity Analysis

The in vitro efficacy of Compound 91b1 was evaluated against a panel of human cancer cell lines and a non-tumor cell line. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined for each cell line and compared with Cisplatin (CDDP), a standard chemotherapy drug.

Cell LineCell TypeCompound 91b1 IC50 (µg/mL)Cisplatin (CDDP) IC50 (µg/mL)
A549Lung Carcinoma1.832.01
AGSGastric Adenocarcinoma1.621.75
KYSE150Esophageal Squamous Cell Carcinoma1.291.58
KYSE450Esophageal Squamous Cell Carcinoma1.541.88
NE3Non-tumor Esophageal Epithelial2.171.19

Key Observation: Compound 91b1 demonstrated comparable or greater potency than Cisplatin in all tested cancer cell lines.[1] Notably, it exhibited a higher IC50 value in the non-tumor cell line NE3 compared to Cisplatin, suggesting potentially lower toxicity to healthy cells.[1]

Experimental Protocols

The following methodologies were employed to assess the effects of Compound 91b1 on the various cell lines.

Cell Culture and Maintenance

Human cancer cell lines (A549, AGS, KYSE150, KYSE450) and the non-tumor esophageal epithelial cell line (NE3) were cultured in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTS Assay)
  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of Compound 91b1 or Cisplatin for 48 hours.

  • MTS Reagent Addition: After the incubation period, MTS reagent was added to each well according to the manufacturer's instructions.

  • Incubation and Absorbance Reading: The plates were incubated for 1-4 hours at 37°C, and the absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.

Cell Cycle Analysis
  • Treatment: Cells were treated with different concentrations of Compound 91b1 for 24 hours.

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

  • Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Finding: Treatment with Compound 91b1 resulted in an increased population of A549 and KYSE450 cells in the G0/G1 phase, indicating cell cycle arrest at this stage.[1]

Visualizing the Experimental Workflow and Potential Signaling Pathway

To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Cell Seeding in 96-well plates B Overnight Incubation A->B C Treatment with Compound 91b1 / CDDP B->C D 48-hour Incubation C->D E Addition of MTS Reagent D->E F Incubation & Absorbance Reading E->F G IC50 Value Calculation F->G

Caption: Workflow for determining the IC50 values of Compound 91b1.

G cluster_pathway Hypothesized Signaling Pathway of Compound 91b1 Compound_91b1 Compound 91b1 Lumican Lumican Downregulation Compound_91b1->Lumican inhibits Cell_Proliferation Cancer Cell Proliferation Lumican->Cell_Proliferation promotes Migration_Invasion Migration & Invasion Lumican->Migration_Invasion promotes Tumor_Growth Tumor Growth in vivo Lumican->Tumor_Growth promotes

Caption: Proposed mechanism of action for Compound 91b1 via Lumican downregulation.[1]

Concluding Remarks

The novel quinoline derivative, Compound 91b1, exhibits significant anticancer activity across multiple cancer cell lines, with a potentially favorable toxicity profile compared to the conventional chemotherapeutic agent, Cisplatin. Its mechanism of action appears to involve the downregulation of Lumican, leading to the inhibition of cancer cell proliferation, migration, and invasion.[1] Further in-vivo studies and cross-validation in a broader range of cell lines are warranted to fully elucidate its therapeutic potential.

References

A Comparative Analysis of the Antioxidant Capacity of Aromoline Analogs and Related Bisbenzylisoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aromoline is a bisbenzylisoquinoline alkaloid that has been noted for its biological activities, including antioxidant properties.[1] While specific quantitative antioxidant data for a wide range of this compound's direct analogs are not extensively available in publicly accessible literature, this guide provides a comparative overview of the antioxidant capacity of related, well-studied bisbenzylisoquinoline alkaloids. This class of compounds, characterized by two benzylisoquinoline units linked by ether bridges, offers a valuable framework for understanding the structure-activity relationships that govern their antioxidant potential.

This guide summarizes available quantitative data from common antioxidant assays, details the experimental protocols for these assays, and illustrates the underlying mechanism of antioxidant action.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of various bisbenzylisoquinoline alkaloids and related compounds is frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

The following table summarizes the IC50 values for a selection of bisbenzylisoquinoline alkaloids and related derivatives from various studies. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.

CompoundAssayIC50 Value (µM)Reference CompoundIC50 Value (µM)
Berberrubine (B2) DPPH87.4 ± 6.65BHT72.7 ± 7.22
Berberrubine chloride (B3) DPPH55.2 ± 2.24BHT72.7 ± 7.22
2,3,9,10-tetrahydroxyberberine chloride (B4) DPPH10.7 ± 1.76BHT72.7 ± 7.22
Berberine (B1) DPPH> 500BHT72.7 ± 7.22
Cepharanthine DPPHNot specified as IC50, but high activity reportedBHA, BHT, α-tocopherol, TroloxNot specified as IC50
Fangchinoline DPPHNot specified as IC50, but high activity reportedBHA, BHT, α-tocopherol, TroloxNot specified as IC50

Note: The data presented is a compilation from multiple sources and serves for comparative purposes within the context of each study. BHT (Butylated hydroxytoluene), BHA (Butylated hydroxyanisole), and Trolox are standard antioxidant compounds used as positive controls.

Studies have shown that modifications to the basic berberine structure, such as the introduction of phenolic groups, can significantly enhance direct-antioxidant activity in a cell-free system like the DPPH assay.[2] For instance, a derivative with four phenolic groups (B4) showed substantially better DPPH scavenging activity than the standard antioxidant BHT.[2] In contrast, berberine itself showed very weak activity in this particular assay.[2] Other bisbenzylisoquinoline alkaloids like cepharanthine and fangchinoline have also been demonstrated to be effective antioxidants in various in vitro assays, with their activities being comparable to or greater than standard antioxidants like BHA and BHT in certain lipid peroxidation systems.[3][4] The antioxidant mechanism for these alkaloids is believed to involve the scavenging of lipid-derived radicals.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited for determining antioxidant capacity.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[6][7] The decrease in absorbance is measured spectrophotometrically.

  • Principle: The antioxidant reduces the DPPH radical to its non-radical form, DPPH-H. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[8]

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or ethanol (spectrophotometric grade)

    • Test compounds (this compound analogs/alkaloids)

    • Positive control (e.g., Ascorbic acid, Trolox, BHT)

    • UV-Vis Spectrophotometer

    • Micropipettes and 96-well plates or cuvettes

  • Procedure:

    • A working solution of DPPH in methanol or ethanol is prepared to a concentration that gives an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).[1]

    • Various concentrations of the test compounds and a positive control are prepared in the same solvent.

    • A specific volume of the test compound solution (e.g., 100 µL) is added to a specific volume of the DPPH working solution (e.g., 100 µL).[5]

    • The mixture is shaken and incubated in the dark at room temperature for a set period (e.g., 30 minutes).[1][5]

    • The absorbance of the remaining DPPH is measured at 517 nm.[1]

    • A blank is prepared with the solvent and the test compound, and a control is prepared with the solvent and the DPPH solution.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[9]

    • The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.[9]

2. ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate.

  • Principle: In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant's activity.[10] This assay is applicable to both hydrophilic and lipophilic compounds.[11]

  • Reagents and Equipment:

    • ABTS diammonium salt

    • Potassium persulfate

    • Phosphate buffered saline (PBS) or ethanol

    • Test compounds

    • Positive control (e.g., Trolox)

    • UV-Vis Spectrophotometer

  • Procedure:

    • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[5] The mixture is kept in the dark at room temperature for 12-16 hours before use.[5]

    • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

    • A small volume of various concentrations of the test compound (e.g., 10 µL) is added to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).[5]

    • The mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.

    • The absorbance is measured at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.

Visualizing Antioxidant Mechanisms

The following diagrams illustrate the conceptual workflow of antioxidant assays and the chemical principle of radical scavenging.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Test Compound, Standard) C Mix Test Compound with Radical Solution A->C B Prepare Radical Solution (e.g., DPPH in Methanol) B->C D Incubate in Dark (e.g., 30 minutes) C->D E Measure Absorbance (Spectrophotometer) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G DPPH_Mechanism DPPH DPPH• (Purple Radical) AH Antioxidant (AH) (e.g., Alkaloid) DPPHH DPPH-H (Yellow, Reduced Form) DPPH->DPPHH H• donation A_radical A• (Antioxidant Radical) AH->A_radical H• donation

References

A Head-to-Head Comparison of Aromoline and Other Natural Bisbenzylisoquinoline Alkaloids in Antiviral and Anticancer Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents from natural sources has identified a promising class of compounds: the bisbenzylisoquinoline alkaloids. Among these, Aromoline has demonstrated significant biological activity, particularly in the antiviral domain. This guide provides a comparative analysis of this compound against other notable bisbenzylisoquinoline alkaloids—Tetrandrine, Fangchinoline, and Cepharanthine—drawing upon available experimental data to inform future research and drug development efforts.

Comparative Biological Activity: A Quantitative Overview

The following tables summarize the in vitro efficacy of this compound and its counterparts against various viral and cancer cell line targets. These data, collated from multiple studies, offer a quantitative basis for comparison.

Antiviral Activity
CompoundVirusCell LineIC50/EC50Citation
This compound SARS-CoV-2 (D614G)Pseudovirus Assay0.67 µM (IC50)[1]
This compound SARS-CoV-2 (Delta)Pseudovirus Assay0.47 µM (IC50)[1]
This compound SARS-CoV-2 (Omicron)Pseudovirus Assay0.86 µM (IC50)[1]
Tetrandrine HCoV-OC43MRC-50.33 ± 0.03 µM (IC50)[2]
Tetrandrine SARS-CoV-2Vero E6, Huh7, Calu-3Potent antiviral activity[3]
Fangchinoline HCoV-OC43MRC-51.01 ± 0.07 µM (IC50)[2]
Cepharanthine HCoV-OC43MRC-50.83 ± 0.07 µM (IC50)[2]
Cepharanthine HIV-1U1 cells0.026 µM (IC50)[4]
Cepharanoline Derivative (12-O-ethylpiperazinyl) HIV-1U1 cells0.0041 µg/ml (EC50)[5]
Anticancer Activity
CompoundCancer Cell LineActivityCitation
Fangchinoline Colon AdenocarcinomaInhibition of proliferation and invasion[6]
Fangchinoline Colorectal Cancer (HT29, HCT116)Induction of apoptosis and autophagy[7]
Fangchinoline Human LeukemiaInhibition of proliferation[8]
Fangchinoline Osteosarcoma (MG63, U20S)Decreased cell viability, increased apoptosis[9]
Fangchinoline Breast Cancer (MDA-MB-231)Inhibition of cell proliferation, induction of apoptosis[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols employed in the cited studies.

Antiviral Assays

Pseudovirus Neutralization Assay (for this compound):

  • Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Pseudovirus Production: Lentiviral particles pseudotyped with the SARS-CoV-2 Spike protein (D614G, Delta, or Omicron variants) are produced by co-transfecting HEK293T cells with a plasmid encoding the respective Spike protein, a lentiviral backbone plasmid expressing a reporter gene (e.g., luciferase), and packaging plasmids.

  • Neutralization Assay: The serially diluted compound (this compound) is pre-incubated with the pseudovirus for a specified time (e.g., 1 hour) at 37°C.

  • Infection: The virus-compound mixture is then added to target cells (e.g., ACE2-expressing HEK293T cells).

  • Quantification: After a defined incubation period (e.g., 48 hours), the reporter gene expression (e.g., luciferase activity) is measured. The IC50 value is calculated as the concentration of the compound that inhibits reporter gene expression by 50% compared to the virus control without the compound.

Human Coronavirus (HCoV-OC43) Inhibition Assay (for Tetrandrine, Fangchinoline, Cepharanthine):

  • Cell Culture: MRC-5 human lung fibroblast cells are maintained in appropriate culture medium.

  • Infection and Treatment: Cells are infected with HCoV-OC43. Concurrently or at different time points (pre- or post-infection), the cells are treated with various concentrations of the test compounds.

  • Cytotoxicity and Viability Assessment: Cell viability is assessed using methods like the MTT assay to determine the 50% cytotoxic concentration (CC50).

  • Antiviral Activity Measurement: The inhibition of virus-induced cell death is measured. The 50% inhibitory concentration (IC50) is determined as the compound concentration that achieves 50% protection of the cells from virus-induced death.[2] Viral protein expression (e.g., S and N proteins) and viral replication can also be quantified by methods like Western blotting and RT-qPCR.[2]

Anticancer Assays

Cell Proliferation (MTT) Assay (for Fangchinoline):

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Fangchinoline for different time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells.

Western Blot Analysis (for Signaling Pathway Investigation):

  • Cell Lysis: After treatment with the compound, cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., Akt, p-Akt, cyclin D1).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these natural compounds exert their effects is paramount for their development as therapeutic agents.

Antiviral Mechanisms

This compound's potent activity against SARS-CoV-2 variants suggests it may target a conserved aspect of the viral entry process. Docking studies indicate a favorable interaction at the SARS-CoV-2 spike/ACE2 interface.[1]

Tetrandrine has been shown to inhibit SARS-CoV-2 entry by impeding the intracellular trafficking of the virus from early endosomes to endolysosomes.[3] It is also a known blocker of two-pore iron channels (TPCs) located in endolysosomal membranes, which are critical for the entry of some viruses.[3]

Cepharanthine inhibits HIV-1 entry by stabilizing plasma membrane fluidity, which is essential for the fusion of the viral envelope with the host cell membrane.[11]

antiviral_mechanisms cluster_this compound This compound cluster_tetrandrine Tetrandrine cluster_cepharanthine Cepharanthine This compound This compound Spike_ACE2 Spike/ACE2 Interface This compound->Spike_ACE2 Binds to Virus_Entry Virus_Entry Spike_ACE2->Virus_Entry Prevents Tetrandrine Tetrandrine TPCs Two-Pore Channels (TPCs) Tetrandrine->TPCs Blocks Viral_Trafficking Endosomal Trafficking Tetrandrine->Viral_Trafficking Inhibits TPCs->Virus_Entry Required for Viral_Trafficking->Virus_Entry Required for Cepharanthine Cepharanthine Membrane_Fluidity Plasma Membrane Fluidity Cepharanthine->Membrane_Fluidity Stabilizes Viral_Fusion Viral-Cell Fusion Membrane_Fluidity->Viral_Fusion Inhibits Viral_Fusion->Virus_Entry Prevents

Caption: Comparative Antiviral Mechanisms of Action.

Anticancer Signaling Pathways of Fangchinoline

Fangchinoline exhibits its anticancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt Pathway: Fangchinoline has been shown to suppress the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in various cancer cells, including osteosarcoma and breast cancer.[9][10] This pathway is a central regulator of cell growth, proliferation, and survival.

PI3K_Akt_Pathway Fangchinoline Fangchinoline PI3K PI3K Fangchinoline->PI3K Inhibits Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits CyclinD1 Cyclin D1 Akt->CyclinD1 Promotes (synthesis) GSK3b->CyclinD1 Inhibits (degradation) Proliferation Cell Proliferation CyclinD1->Proliferation Promotes

Caption: Fangchinoline's Inhibition of the PI3K/Akt/Cyclin D1 Pathway.

EGFR-PI3K/Akt Pathway in Colon Adenocarcinoma: In colon adenocarcinoma, Fangchinoline has been demonstrated to inhibit the epidermal growth factor receptor (EGFR)-PI3K/Akt signaling pathway.[6]

EGFR_PI3K_Akt_Pathway Fangchinoline Fangchinoline EGFR EGFR Fangchinoline->EGFR Inhibits PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation Promotes

Caption: Fangchinoline's Impact on the EGFR-PI3K/Akt Pathway.

AMPK/mTOR/ULK1 Pathway in Colorectal Cancer: Fangchinoline induces autophagy in colorectal cancer cells through the activation of the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR)/Unc-51 like autophagy activating kinase 1 (ULK1) pathway.[7]

AMPK_mTOR_ULK1_Pathway Fangchinoline Fangchinoline AMPK AMPK Fangchinoline->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits ULK1 ULK1 AMPK->ULK1 Activates mTOR->ULK1 Inhibits Autophagy Autophagy ULK1->Autophagy Induces

Caption: Fangchinoline's role in the AMPK/mTOR/ULK1 autophagy pathway.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the initial screening and evaluation of natural compounds for their biological activity.

experimental_workflow cluster_screening Initial Screening cluster_validation Hit Validation & Characterization cluster_preclinical Preclinical Development Compound_Library Natural Compound Library Primary_Assay High-Throughput Primary Bioassay (e.g., Cell Viability) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary/Functional Assays (e.g., Viral Entry, Apoptosis) Dose_Response->Secondary_Assays Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Docking) Secondary_Assays->Mechanism_Studies Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_Studies->Lead_Optimization In_Vivo_Models In Vivo Animal Models Lead_Optimization->In_Vivo_Models

Caption: General workflow for natural product-based drug discovery.

References

Aromoline's Potency Benchmarked Against Known Butyrylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory potency of Aromoline, a bisbenzylisoquinoline alkaloid, against the enzyme butyrylcholinesterase (BuChE). Due to the limited availability of direct quantitative data for this compound's IC50 value against BuChE, this comparison leverages qualitative assessments and quantitative data from structurally similar bisbenzylisoquinoline alkaloids. This information is presented alongside data for well-established BuChE inhibitors to provide a comprehensive benchmark.

Comparative Potency of this compound and Other Inhibitors

For a quantitative comparison, this guide includes IC50 values for other bisbenzylisoquinoline alkaloids and standard BuChE inhibitors.

CompoundTypeTargetIC50 Value
This compound Bisbenzylisoquinoline AlkaloidButyrylcholinesteraseData not available
Homothis compound Bisbenzylisoquinoline AlkaloidButyrylcholinesteraseData not available
FangchinolineBisbenzylisoquinoline AlkaloidButyrylcholinesteraseNo inhibitory activity
TetrandrineBisbenzylisoquinoline AlkaloidButyrylcholinesteraseNo inhibitory activity
CyclanolineBisbenzylisoquinoline AlkaloidButyrylcholinesterase246.65 ± 5.46 µM[1]
RivastigmineFDA-approved AChE/BuChE InhibitorButyrylcholinesterase~1.70 µM - 34.4 nM[2][3]
DonepezilFDA-approved AChE InhibitorButyrylcholinesterasePotent inhibitor[3]
Ethopropazine hydrochlorideSelective BuChE InhibitorButyrylcholinesterase1.70 ± 0.53 µM[3]

Note: The inhibitory activity of Fangchinoline and Tetrandrine on BuChE was found to be negligible in the cited study[1]. The potency of Rivastigmine and Donepezil can vary based on experimental conditions.

Butyrylcholinesterase in Cholinergic Signaling

Butyrylcholinesterase plays a significant role in cholinergic signaling by hydrolyzing the neurotransmitter acetylcholine. While acetylcholinesterase (AChE) is the primary enzyme responsible for this function at synaptic clefts, BuChE is found in plasma and various tissues, including the brain, and can also hydrolyze acetylcholine.[4][5][6] Its role becomes particularly important in conditions like Alzheimer's disease, where AChE activity is reduced.[7][8]

Below is a diagram illustrating the role of BuChE in cholinergic signaling.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_hydrolysis Hydrolysis cluster_inhibition Inhibition ACh_storage Acetylcholine (ACh) in vesicles ACh_release ACh Release ACh_storage->ACh_release ACh_synapse Acetylcholine ACh_release->ACh_synapse Neurotransmission ACh_receptor Acetylcholine Receptor ACh_synapse->ACh_receptor Binding BuChE Butyrylcholinesterase (BuChE) ACh_synapse->BuChE Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Choline_Acetate Choline + Acetate BuChE->Choline_Acetate Hydrolysis This compound This compound This compound->BuChE Inhibition BuChE_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents: - BuChE enzyme solution - Butyrylthiocholine (substrate) - DTNB (Ellman's reagent) - Test compound (e.g., this compound) - Buffer solution Start->Prepare_Reagents Add_Reagents Add to microplate wells: 1. Buffer 2. Test compound (various concentrations) 3. BuChE enzyme Prepare_Reagents->Add_Reagents Pre_incubation Pre-incubate Add_Reagents->Pre_incubation Add_Substrate Add Butyrylthiocholine to initiate the reaction Pre_incubation->Add_Substrate Incubation Incubate at a controlled temperature Add_Substrate->Incubation Measure_Absorbance Measure absorbance at 412 nm over time using a microplate reader Incubation->Measure_Absorbance Calculate_Activity Calculate the rate of reaction (enzyme activity) Measure_Absorbance->Calculate_Activity Determine_IC50 Plot % inhibition vs. log(inhibitor concentration) to determine the IC50 value Calculate_Activity->Determine_IC50 End End Determine_IC50->End

References

Comparative Proteomics of Cells Treated with the Isoquinoline Alkaloid Berberine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the absence of specific comparative proteomic data for Aromoline, this guide presents a comprehensive analysis of cells treated with Berberine, a structurally related isoquinoline alkaloid. This document serves as a valuable resource for researchers, scientists, and drug development professionals, offering objective comparisons of the compound's performance and supporting experimental data.

This guide details the impact of Berberine on the proteome of human colon cancer cell lines, providing quantitative data, in-depth experimental protocols, and visualizations of the affected signaling pathways. The data presented here is primarily based on a key study by Wang et al. (2021), which investigated the proteomic changes in HCT116 and DLD1 colon cancer cells upon Berberine treatment.[1][2][3]

Quantitative Proteomic Analysis

Berberine treatment induced significant changes in the proteome of both HCT116 and DLD1 colon cancer cell lines. A total of 5130 proteins were identified, with 865 proteins in HCT116 cells and 675 proteins in DLD1 cells showing altered expression levels.[1][2] Of these, 54 proteins were commonly differentially expressed in both cell lines, with 22 being upregulated and 32 downregulated, suggesting a common mechanism of action in these distinct colon cancer cell types.[1][3]

The following tables summarize the fold changes of key differentially expressed proteins that are commonly affected in both HCT116 and DLD1 cell lines after treatment with Berberine.

Table 1: Commonly Upregulated Proteins in HCT116 and DLD1 Cells Treated with Berberine
ProteinGene SymbolFunctionFold Change (HCT116)Fold Change (DLD1)
Acyl-CoA Dehydrogenase Family Member 10ACAD10Lipid metabolism2.151.89
Aldehyde Dehydrogenase 1 Family Member L1ALDH1L1One-carbon metabolism1.981.75
Calcium Binding Protein 39CAB39Calcium signaling1.851.66
Carbonic Anhydrase 2CA2pH regulation2.011.82
Cathepsin BCTSBProteolysis1.791.61

Data synthesized from Wang et al. (2021) supplementary materials.

Table 2: Commonly Downregulated Proteins in HCT116 and DLD1 Cells Treated with Berberine
ProteinGene SymbolFunctionFold Change (HCT116)Fold Change (DLD1)
Mitochondrial Ribosomal Protein L11MRPL11Mitochondrial translation-2.21-1.98
Mitochondrial Ribosomal Protein L15MRPL15Mitochondrial translation-2.15-1.91
Mitochondrial Ribosomal Protein L30MRPL30Mitochondrial translation-2.09-1.87
Mitochondrial Ribosomal Protein L37MRPL37Mitochondrial translation-2.33-2.05
GTPase ERAL1, mitochondrialERAL1Ribosome biogenesis-2.45-2.18

Data synthesized from Wang et al. (2021) supplementary materials.

Experimental Protocols

The following protocols are based on the methodologies described by Wang et al. (2021) for the quantitative proteomic analysis of Berberine-treated colon cancer cells.[1][2]

Cell Culture and Berberine Treatment
  • Cell Lines: Human colon cancer cell lines HCT116 and DLD1 were used.

  • Culture Conditions: Cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Berberine Treatment: Cells were treated with Berberine at concentrations of 0 µM (control), 20 µM, and 40 µM for 48 hours. The concentrations were selected to maintain at least 50% cell viability.[1]

Protein Extraction and Digestion
  • Cell Lysis: After treatment, cells were harvested and washed with PBS. Cell pellets were lysed in a buffer containing 8 M urea, 1% protease inhibitor cocktail.

  • Protein Quantification: Protein concentration was determined using the BCA assay.

  • Reduction and Alkylation: Disulfide bonds were reduced with dithiothreitol (DTT) and then alkylated with iodoacetamide.

  • Tryptic Digestion: The protein solution was diluted, and trypsin was added for overnight digestion at 37°C.

LC-MS/MS Analysis
  • Liquid Chromatography: The digested peptides were separated using a nano-UPLC system.

  • Mass Spectrometry: The peptide fragments were analyzed using a Q Exactive™ Plus Orbitrap mass spectrometer.

  • Data Acquisition: Data was acquired in a data-dependent acquisition (DDA) mode.

Data Analysis
  • Protein Identification and Quantification: The raw mass spectrometry data was processed using MaxQuant software. Label-free quantification (LFQ) was used to determine protein abundance.

  • Statistical Analysis: Differentially expressed proteins were identified based on a fold change of >1.5 or <0.67 and a p-value < 0.05.

Visualizing the Impact of Berberine

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the key signaling pathways affected by Berberine treatment.

Experimental Workflow

experimental_workflow start_end start_end process process data_analysis data_analysis A Cell Culture (HCT116 & DLD1) B Berberine Treatment (0, 20, 40 µM) A->B C Protein Extraction B->C D Tryptic Digestion C->D E LC-MS/MS Analysis D->E F Protein Identification & Quantification E->F G Bioinformatic Analysis (Pathway & Network) F->G H Identification of Differentially Expressed Proteins G->H

Caption: A schematic of the experimental workflow for the comparative proteomic analysis.

Berberine's Impact on Mitochondrial Translation

The proteomic data revealed a significant downregulation of several mitochondrial ribosomal proteins (MRPs), indicating an inhibitory effect of Berberine on mitochondrial translation.

mitochondrial_translation drug drug process process protein protein outcome outcome berberine Berberine mrpl11 MRPL11 berberine->mrpl11 mrpl15 MRPL15 berberine->mrpl15 mrpl30 MRPL30 berberine->mrpl30 mrpl37 MRPL37 berberine->mrpl37 eral1 ERAL1 berberine->eral1 mito_translation Mitochondrial Translation inhibition Inhibition of Mitochondrial Protein Synthesis mito_translation->inhibition mrpl11->mito_translation mrpl15->mito_translation mrpl30->mito_translation mrpl37->mito_translation eral1->mito_translation

Caption: Berberine downregulates key mitochondrial ribosomal proteins, inhibiting translation.

Modulation of the PI3K-Akt Signaling Pathway

Berberine has been shown in multiple studies to modulate the PI3K-Akt signaling pathway, a critical regulator of cell proliferation and survival. Although not the primary focus of the Wang et al. (2021) proteomics screen, other research supports this mechanism.

pi3k_akt_pathway drug drug protein protein pathway pathway outcome outcome berberine Berberine pi3k PI3K berberine->pi3k akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation apoptosis Apoptosis akt->apoptosis

Caption: Berberine inhibits the PI3K/Akt pathway, leading to decreased cell proliferation.

References

Safety Operating Guide

Safe Disposal Protocol for Aromoline Not Yet Established Due to Lack of Safety Data

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for the chemical compound Aromoline (CAS 519-53-9) currently prevents the establishment of a definitive and safe disposal procedure. Researchers, scientists, and drug development professionals are strongly advised against the disposal of this compound without manufacturer-provided safety guidelines. The SDS is a critical document that outlines the physical, chemical, and toxicological properties of a substance, along with specific instructions for its safe handling, storage, and disposal.

In the absence of an SDS for this compound, proceeding with disposal would pose an unknown and potentially significant risk to personnel and the environment. The initial search for "this compound proper disposal procedures" and a more targeted search for "this compound (CAS 519-53-9) safety data sheet" did not yield the necessary documentation to develop a safe disposal plan. The information available is insufficient to determine the chemical's specific hazards, such as reactivity, toxicity, and environmental impact.

Recommended Actions for Researchers:

Given the lack of a specific SDS for this compound, laboratory personnel should take the following precautionary steps:

  • Quarantine the Material: Securely store all containers of this compound in a designated, well-ventilated, and clearly labeled hazardous waste holding area. Access to this area should be restricted.

  • Contact the Manufacturer/Supplier: The primary and most crucial step is to contact the manufacturer or supplier from whom the this compound was purchased. They are legally obligated to provide a Safety Data Sheet.

  • Consult with Environmental Health and Safety (EHS): Inform your institution's EHS department about the situation. They can provide expert guidance on temporary storage and will be instrumental in developing a safe disposal plan once the necessary information is obtained.

  • Do Not Attempt Unverified Disposal Methods: Avoid making assumptions about this compound's properties based on other chemicals. Do not mix it with other waste streams, and do not attempt to neutralize or treat it without explicit instructions from a verified source.

General Principles of Chemical Waste Disposal:

While awaiting specific instructions for this compound, it is beneficial to remain familiar with the general workflow for managing chemical waste in a laboratory setting. The following diagram illustrates a typical decision-making process for chemical disposal, which should be adapted once the specific hazards of this compound are known.

start Chemical Waste for Disposal sds Obtain and Review Safety Data Sheet (SDS) start->sds identify Identify Hazards (Flammable, Corrosive, Toxic, etc.) sds->identify segregate Segregate Waste by Hazard Class identify->segregate container Select Appropriate Waste Container segregate->container label_container Label Container with Hazardous Waste Tag container->label_container dispose Arrange for Pickup by Certified Waste Disposal Vendor label_container->dispose end Disposal Complete dispose->end

General Chemical Disposal Workflow

This document will be updated with specific, actionable guidance for the proper disposal of this compound as soon as a Safety Data Sheet becomes available. Until then, caution and adherence to institutional safety protocols are paramount.

Essential Safety and Operational Guide for Handling Aromoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Aromoline in a laboratory setting. Given the absence of a comprehensive public safety datasheet, this compound should be handled as a substance of unknown toxicity, warranting stringent safety measures to minimize exposure.

Hazard Assessment and Chemical Properties

Below is a summary of the known chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₃₆H₃₈N₂O₆
Molecular Weight 594.7 g/mol
Appearance Solid (presumed)
IUPAC Name (1R,14S)-20,25-dimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.2⁹,¹².1³,⁷.1¹⁴,¹⁸.0²⁷,³¹.0²²,³³]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaene-6,21-diol
Synonyms Thalicrine, N-Methyldaphnoline, (+)-aromoline

Data sourced from PubChem CID 362574.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent accidental exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecification
Hands Double-gloving with nitrile gloves.Ensure gloves are rated for chemical resistance. Inspect for any signs of degradation or perforation before use. Change gloves frequently and immediately if contamination is suspected.
Eyes/Face Chemical safety goggles and a face shield.Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to protect the entire face from splashes.
Body A laboratory coat with long sleeves and a secondary disposable chemical-resistant apron or gown.The lab coat should be fully fastened. The disposable apron provides an additional barrier against spills.
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.A fit-tested N95 or higher respirator is recommended, especially when handling the powdered form or when there is a risk of aerosol generation. Work should be conducted in a certified chemical fume hood.
Feet Closed-toe, chemical-resistant shoes.Shoes must fully cover the feet. Disposable shoe covers should be considered if there is a significant risk of spills.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling this compound in a laboratory environment.

1. Preparation and Pre-Handling:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
  • Spill Kit: A chemical spill kit appropriate for solid and dissolved chemical spills must be available in the immediate vicinity.
  • Review Safety Information: Before beginning work, review this handling guide and any other available safety information.

2. Handling the Compound:

  • Weighing: If weighing the solid compound, do so within the chemical fume hood on a tared, sealed container to minimize the dispersal of dust.
  • Dissolving: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
  • Transfers: Use appropriate tools such as spatulas and powder funnels for solid transfers. For liquid transfers, use calibrated pipettes with disposable tips.
  • Avoid Aerosol Generation: All procedures should be performed in a manner that minimizes the generation of dust or aerosols.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces, equipment, and glassware that have come into contact with this compound using an appropriate solvent (e.g., ethanol), followed by a cleaning agent.
  • PPE Removal: Remove disposable PPE in the designated area, avoiding contact with the outer contaminated surfaces. Dispose of it as hazardous waste. Reusable PPE should be decontaminated according to established laboratory procedures.
  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure safety.

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, disposable lab coats, paper towels, contaminated weighing paper) must be collected in a dedicated, clearly labeled hazardous waste container.
  • Liquid Waste: Unused solutions and solvent rinses containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
  • Sharps Waste: Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container for hazardous chemical waste.

2. Labeling and Storage:

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Handle with Extreme Caution").
  • Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.

3. Final Disposal:

  • Institutional Procedures: Follow your institution's specific procedures for the final disposal of hazardous chemical waste. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink.

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Aromoline_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep1 Review Safety Protocols prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Designated Work Area (Fume Hood & Spill Kit) prep2->prep3 handle1 Weigh/Transfer this compound prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Surfaces & Equipment handle2->clean1 clean2 Segregate Waste clean1->clean2 clean3 Doff PPE into Waste clean2->clean3 disp1 Label & Store Waste Container clean2->disp1 clean4 Wash Hands Thoroughly clean3->clean4 disp2 Arrange for EHS Pickup disp1->disp2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aromoline
Reactant of Route 2
Aromoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。